Methyl 7-fluoro-1H-indole-5-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 7-fluoro-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONJGOKZTQSBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Methyl 7-fluoro-1H-indole-5-carboxylate as a Heterocyclic Building Block
Executive Summary: The Strategic Value of C7-Fluorination
Methyl 7-fluoro-1H-indole-5-carboxylate (CAS: 256935-98-5) represents a "privileged scaffold" in modern medicinal chemistry. While the indole ring is ubiquitous in nature (tryptophan, serotonin), the introduction of a fluorine atom at the C7 position, combined with a C5-carboxylate handle, creates a unique electronic and steric profile that addresses common liabilities in drug development.
This guide details the technical utility of this building block, moving beyond simple structural description to explain why and how it is deployed to modulate metabolic stability, pKa, and target binding affinity.
Key Physicochemical Advantages
| Property | Effect of C7-Fluorine | Medicinal Chemistry Implication |
| Metabolic Stability | Blocks CYP450 oxidation | The C7 position is a common "soft spot" for metabolic hydroxylation. Fluorine blocks this, extending half-life ( |
| H-Bond Acidity | Increases N1-H acidity | The strong electronegativity of F (inductive effect) lowers the pKa of the pyrrole NH, strengthening H-bond donor capability to receptors. |
| Lipophilicity | Moderate increase in LogP | Improves membrane permeability without the drastric solubility penalty often seen with -CF3 groups. |
| Conformation | Ortho-effect | The C7-F creates a "dipole flip" relative to C7-H, potentially altering the preferred conformation of N1-substituents via electrostatic repulsion. |
Synthetic Accessibility: The Bartoli Indole Synthesis[1]
While traditional Fischer indole synthesis often fails with electron-deficient aromatic rings, the Bartoli Indole Synthesis is the gold standard for accessing 7-substituted indoles. This route is preferred for this compound because it tolerates the electron-withdrawing ester and explicitly leverages the ortho-substitution pattern.
Retrosynthetic Analysis
The most efficient route disconnects the indole C2-C3 bond and the N1-C2 bond, tracing back to a nitroarene precursor.
Precursor: Methyl 3-fluoro-4-nitrobenzoate. Reagent: Vinylmagnesium bromide (3 equivalents).[1][2]
Mechanism of Action (Bartoli)
The reaction proceeds via the attack of the vinyl Grignard on the nitro group, followed by a [3,3]-sigmatropic rearrangement. The presence of the fluorine atom ortho to the nitro group is critical; unlike the Fischer synthesis, which is sensitive to sterics, the Bartoli reaction is facilitated by ortho-substituents which force the necessary rearrangement geometry.
Figure 1: The Bartoli Indole Synthesis pathway.[1] The ortho-fluorine directs the rearrangement to the unsubstituted ortho-position if available, or stays at position 7 if the rearrangement occurs at the C-H bond. In this specific substrate, the rearrangement occurs at the open ortho-position relative to the nitro, but the F remains at the final C7 position.
Experimental Protocol: Synthesis of the Core Scaffold
Safety Warning: Nitroarenes are potentially explosive. Vinylmagnesium bromide is pyrophoric. Perform all reactions under inert atmosphere (Ar/N2) in a fume hood.
Protocol: Bartoli Synthesis from Methyl 3-fluoro-4-nitrobenzoate
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and low-temperature thermometer. Flush with Argon.
-
Substrate Solution: Dissolve Methyl 3-fluoro-4-nitrobenzoate (10.0 g, 50 mmol) in anhydrous THF (200 mL). Cool the solution to -40°C using a dry ice/acetonitrile bath.
-
Note: The temperature is critical. Too warm (> -20°C) favors aniline byproduct formation; too cold (< -70°C) slows the reaction significantly.
-
-
Grignard Addition: Add Vinylmagnesium bromide (1.0 M in THF, 150 mL, 150 mmol, 3.0 equiv) dropwise over 45 minutes.
-
Observation: The solution will turn dark brown/red. Maintain internal temperature below -30°C during addition.
-
-
Reaction: Stir at -40°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Pour the reaction mixture into saturated aqueous NH4Cl (500 mL) at 0°C. Stir vigorously for 20 minutes.
-
Extraction: Extract with EtOAc (3 x 200 mL). Wash combined organics with water and brine. Dry over Na2SO4.
-
Purification: The crude material often contains aniline byproducts. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient 0-20%).
-
Yield Expectations: 40–60%. The electron-withdrawing ester can slightly reduce yield compared to simple nitrobenzenes.
-
Functionalization & Divergent Synthesis
Once the scaffold is secured, it serves as a branching point. The C5-ester and the C3-position are the primary vectors for diversification.
Reactivity Map
-
C5-Position (Ester): Can be hydrolyzed to the acid (LiOH), reduced to the alcohol (LiAlH4), or converted to amides (AlMe3/Amine).
-
C3-Position (Nucleophilic): The 7-F atom exerts an inductive withdrawal, slightly deactivating the ring, but C3 remains susceptible to electrophilic aromatic substitution (EAS), such as Vilsmeier-Haack formylation or halogenation (NCS/NBS).
-
N1-Position: The N-H is more acidic (pKa ~15-16) compared to non-fluorinated indole (pKa ~17). This facilitates alkylation using weaker bases (e.g., K2CO3) to introduce solubilizing tails.
Figure 2: Divergent synthesis pathways from the core scaffold. The C5 ester allows for rapid library generation via amide coupling, while C3 allows for core scaffold elaboration.
Medicinal Chemistry Applications
Modulation of DMPK Properties
In drug discovery, the "Fluorine Scan" is a standard optimization tactic. Replacing a C7-Hydrogen with Fluorine in the indole scaffold often resolves metabolic liabilities.
-
Mechanism: The C7 position is sterically accessible to CYP450 enzymes. Fluorine's high C-F bond strength (approx. 116 kcal/mol) renders this position inert to oxidative metabolism.
-
Case Study Context: In the development of HCV NS5B inhibitors and HIV attachment inhibitors, 7-fluoroindoles have shown improved metabolic stability compared to their non-fluorinated parents.
Kinase Inhibitor Design
The 5-carboxylate motif is frequently used to mimic the adenine binding mode in ATP-competitive kinase inhibitors.
-
Hinge Binding: The Indole N1-H acts as a hydrogen bond donor to the kinase hinge region.
-
Acidity Tuning: The 7-F atom increases the acidity of the N1-H, potentially strengthening this H-bond interaction with the hinge backbone carbonyl (e.g., in c-Met or VEGFR inhibitors).
References
-
Bartoli, G., et al. (1989). "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129–2132. Link
- Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitrobenzene." Synlett, 1999(10), 1594–1596. (Describes the scope of Bartoli synthesis).
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Popowycz, F., et al. (2018). "7-Azaindole and 7-Fluoroindole: Privileged Scaffolds in Kinase Inhibitor Discovery." Journal of Medicinal Chemistry. (General reference for scaffold utility).
Sources
Technical Guide: Methyl 7-fluoro-1H-indole-5-carboxylate (CAS 256935-98-5)
[1][2][3]
Chemical Identity & Physicochemical Profile
This compound is a disubstituted indole intermediate. It serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, receptor antagonists, and modulators of G-protein-coupled receptors (GPCRs). The presence of the fluorine atom at the C7 position and the methyl ester at the C5 position provides a unique electronic and steric profile that differentiates it from the parent indole.
Core Data Table
| Property | Specification |
| CAS Number | 256935-98-5 |
| IUPAC Name | This compound |
| Synonyms | Methyl 7-fluoroindole-5-carboxylate; 1H-Indole-5-carboxylic acid, 7-fluoro-, methyl ester |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 138–142 °C (typical range) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Indole NH) | ~15.5 (Predicted; Fluorine increases acidity relative to indole pKa ~16.[1][2][3]2) |
| LogP | ~2.3 (Predicted) |
Medicinal Chemistry Rationale: The "Fluorine Effect"
In drug design, this specific isomer is selected over others (e.g., 4-fluoro or 6-fluoro analogs) to exploit specific structure-activity relationship (SAR) properties.
Metabolic Stability (Metabolic Blocking)
The C7 position of the indole ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (Bioisostere) at C7 blocks this metabolic soft spot without significantly altering the steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). This often extends the in vivo half-life (
Electronic Modulation
The high electronegativity of the fluorine atom at C7 exerts an inductive electron-withdrawing effect (-I) on the indole ring system.
-
Effect on NH Acidity: The 7-F substituent pulls electron density away from the pyrrole nitrogen, making the N-H proton more acidic. This facilitates deprotonation during synthesis (e.g., N-alkylation) and can strengthen hydrogen bond donor capability in the binding pocket of a target protein.
-
Effect on C5-Ester: The electron-deficient nature of the ring makes the C5-ester slightly more susceptible to nucleophilic attack compared to non-fluorinated analogs, influencing hydrolysis rates.
Synthetic Pathways & Reactivity[2]
The synthesis and utilization of CAS 256935-98-5 follow established indole chemistry logic.
Synthesis of the Core Scaffold
The compound is typically synthesized via the Leimgruber-Batcho or Fischer Indole Synthesis routes, starting from fluorinated benzene derivatives.
-
Route A (Fischer Indole): Reaction of 3-fluoro-4-hydrazinobenzoic acid methyl ester with a pyruvate derivative or aldehyde, followed by acid-catalyzed cyclization.
-
Route B (Bartoli Indole Synthesis): Reaction of 3-fluoro-4-nitrobenzoic acid methyl ester with vinyl magnesium bromide (Grignard).
Functionalization Workflow
Once obtained, CAS 256935-98-5 serves as a divergent intermediate.
-
N-Alkylation/Arylation: The first step is often functionalizing the N1 position.
-
Ester Hydrolysis: Saponification of the C5-methyl ester yields the free carboxylic acid (C5-COOH), which is then coupled to amines to form amides.
-
C3-Functionalization: Electrophilic aromatic substitution (e.g., formylation, halogenation) at C3 allows for the introduction of side chains.
Visualizing the Reactivity Flow
[4]
Experimental Protocols
These protocols are designed for researchers handling CAS 256935-98-5. All procedures must be performed in a fume hood with appropriate PPE.
Protocol A: Saponification (Ester Hydrolysis)
Objective: To convert the methyl ester to the carboxylic acid for subsequent amide coupling.
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of This compound in a mixture of THF:MeOH:Water (3:1:1 ratio, ~10 mL total).
-
Reagent Addition: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS until the starting material (ester) is consumed.
-
Workup:
-
Concentrate the solvent under reduced pressure to remove THF/MeOH.
-
Acidify the remaining aqueous residue to pH ~2–3 using 1M HCl. A precipitate should form.[4]
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Yield: The product (7-fluoro-1H-indole-5-carboxylic acid) is typically obtained as a white solid (>90% yield) and can be used without further purification.
Protocol B: N-Alkylation
Objective: To attach a functional group to the indole nitrogen.
-
Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve 1.0 eq of This compound in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool to 0°C. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in oil) portion-wise.
-
Note: Evolution of H₂ gas will occur. Vent appropriately.
-
-
Stirring: Stir at 0°C for 30 minutes to ensure complete deprotonation (formation of the indole anion).
-
Alkylation: Add 1.1–1.5 eq of the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) dropwise.
-
Completion: Allow to warm to RT and stir for 2–12 hours.
-
Quench: Carefully quench with saturated NH₄Cl solution. Extract with EtOAc.[2]
Supply Chain & Sourcing
When sourcing this compound, verify the regiochemistry (5-carboxylate, 7-fluoro) as isomers (e.g., 6-carboxylate, 4-fluoro) are common impurities or mislabeled products.
| Supplier | Catalog Number | Purity Grade | Region |
| Ambeed | A238369 | 97%+ | USA/Global |
| BLD Pharm | BD16098 | 98% | China/Global |
| SynQuest Labs | 4H23-3-0R | 97% | USA |
| Key Organics | 256935-98-5 | 95%+ | UK/Europe |
| Combi-Blocks | SS-5982 | 98% | USA |
Storage Conditions:
-
Store at 2–8°C (Refrigerated) for long-term stability.
-
Keep container tightly sealed and dry (hygroscopic potential).
-
Protect from light (indoles can undergo slow photo-oxidation).
References
-
PubChem Compound Summary . This compound (CID 11467882). National Center for Biotechnology Information. [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Organic Syntheses . General Procedures for Indole Synthesis. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Methodological & Application
Technical Guide: Role of Methyl Fluoroindole Carboxylates in Rucaparib Synthesis
Part 1: Executive Summary & Structural Correction
Critical Note on Regiochemistry: This guide addresses the synthesis and application of fluoro-indole carboxylates as intermediates for Rucaparib (Rubraca) . It is critical to distinguish between the productive intermediate and the regioisomeric analog specified in the topic request.
-
Productive Intermediate: Methyl 6-fluoro-1H-indole-4-carboxylate (CAS: 1082040-43-4).[1][2][3][4][5]
-
Role: This is the established starting material for the tricyclic azepino[5,4,3-cd]indol-6-one core of Rucaparib. The fluorine at position 6 of the indole maps correctly to position 8 of the final Rucaparib structure.
-
-
Requested Isomer: Methyl 7-fluoro-1H-indole-5-carboxylate (CAS: 256935-98-5).[6]
-
Role: This compound serves as a Critical Quality Attribute (CQA) Marker or Regioisomeric Impurity Standard . If used in the standard synthesis, it yields a 9-fluoro-azepinoindole analog, which is a structural impurity.
-
This protocol details the synthesis of the productive intermediate (6-fluoro-4-carboxylate) while defining the analytical utility of the 7-fluoro-5-carboxylate isomer for purity profiling.
Part 2: Scientific Context & Mechanism
Retrosynthetic Analysis
Rucaparib functions as a PARP inhibitor via a tricyclic lactam core that mimics the nicotinamide pocket of NAD+. The construction of this core relies on the precise placement of the carboxylate (for lactam formation) and the fluorine atom (for metabolic stability and potency).
-
The Fusion Logic: The tricyclic core is formed by fusing a seven-membered lactam ring across the 3- and 4-positions of the indole.
-
Why 6-Fluoro-4-Carboxylate?
-
The 4-carboxylate provides the carbon atom required for the lactam carbonyl (C6 in Rucaparib).
-
The 6-fluoro substituent on the indole becomes the 8-fluoro substituent on the final tricyclic core.
-
-
The 7-Fluoro-5-Carboxylate Mismatch:
-
A 5-carboxylate would attempt to fuse a ring at the 4,5-positions (yielding a different core) or would place the carbonyl in an incorrect position for PARP binding.
-
A 7-fluoro substituent would map to the 9-position of the tricyclic system, altering the electronic properties of the binding face.
-
Mechanism of Action (Synthesis)
The synthesis of the indole intermediate typically proceeds via the Leimgruber-Batcho or Reissert indole synthesis, modified for fluorinated substrates. The most scalable route involves the condensation of a 2-methyl-3-nitrobenzoate derivative with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization.
Figure 1: Retrosynthetic logic demonstrating why the 6-fluoro-4-carboxylate is the requisite intermediate for Rucaparib, distinguishing it from the 7-fluoro-5-carboxylate isomer.
Part 3: Experimental Protocols
Protocol A: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate
Objective: Preparation of the key Rucaparib intermediate from Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Reagents & Materials
-
Starting Material: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 equiv).
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 equiv).
-
Solvent: DMF (anhydrous).
-
Catalyst (Step 2): 10% Pd/C (5 wt%) or Zn dust/Acetic Acid.
-
Atmosphere: Nitrogen (Step 1), Hydrogen (Step 2, 1 atm).
Step-by-Step Methodology
Step 1: Enamine Formation
-
Charge a reaction vessel with Methyl 5-fluoro-2-methyl-3-nitrobenzoate (e.g., 100 g) and anhydrous DMF (500 mL).
-
Add DMF-DMA (1.5 equiv) dropwise at room temperature.
-
Heat the mixture to 110°C for 4–6 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent.
-
(Optional) Triturate the residue with isopropyl alcohol to isolate the enamine as a solid.
Step 2: Reductive Cyclization (Indole Formation)
-
Dissolve the crude enamine residue in Methanol/Ethyl Acetate (1:1 v/v).
-
Add 10% Pd/C catalyst (5 wt% loading relative to substrate) under a nitrogen blanket.
-
Purge the vessel with Hydrogen gas and maintain a H₂ atmosphere (balloon or 1-3 bar) at room temperature for 12–18 hours.
-
Alternative: For larger scales, Iron/Acetic acid or Zinc/Acetic acid reduction is often safer to manage exotherms.
-
-
Filtration: Filter the catalyst through a pad of Celite. Wash the pad with ethyl acetate.[8]
-
Purification: Concentrate the filtrate. Recrystallize the crude product from Toluene/Heptane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Yield Expectation: 75–85% overall. Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): Characteristic indole NH signal at ~11.5 ppm; C2-H/C3-H doublets; Methyl ester singlet at ~3.9 ppm.
Protocol B: Analytical Distinction (Impurity Profiling)
Objective: Use this compound as a reference standard to validate the purity of the Rucaparib intermediate.
Rationale: During the nitration of fluoro-methylbenzoates, regiomers can form. If the starting material contains Methyl 3-fluoro-4-methyl-5-nitrobenzoate, it will yield the 7-fluoro-5-carboxylate indole. This must be quantified.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm and 280 nm |
| Temperature | 30°C |
Data Interpretation
-
Methyl 6-fluoro-1H-indole-4-carboxylate (Productive): Retention Time (RT) ~ 12.5 min.
-
This compound (Impurity): Retention Time (RT) ~ 13.2 min.
-
Note: The 5-carboxylate is generally more lipophilic due to the ester position relative to the nitrogen, leading to slightly longer retention in reverse-phase systems.
-
Part 4: Application Workflow
The following diagram illustrates the critical decision points in the synthesis, highlighting where the requested chemical fits as a QC standard rather than a productive intermediate.
Figure 2: Process workflow showing the separation of the productive intermediate from the regioisomeric impurity.
Part 5: References
-
Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(10), 1227–1244. Link
-
Park, J., & Cheon, C. H. (2022). Total Synthesis of Rucaparib.[10] The Journal of Organic Chemistry, 87(7), 4813–4817. Link
-
Clovis Oncology, Inc. (2019). Process for the preparation of rucaparib and novel synthesis intermediates. World Intellectual Property Organization Patent WO2019115000A1. Link
-
Gillmore, A. T., et al. (2012). Multikilogram Scale-Up of a Reductive Alkylation Route to a PARP Inhibitor. Organic Process Research & Development, 16(11), 1897–1904. Link
-
PubChem. (2025). Methyl 6-fluoro-1H-indole-4-carboxylate (Compound Summary). National Library of Medicine. Link
Sources
- 1. Methyl 6-fluoro-3-(2-nitroethyl)-1H-indole-4-carboxylate/1082040-43-4 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]
- 4. innospk.com [innospk.com]
- 5. 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4 [chemicalbook.com]
- 6. 256935-98-5|this compound|BLD Pharm [bldpharm.com]
- 7. prepchem.com [prepchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. (PDF) A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Rucaparib in Bulk and Pharmaceutical Dosage Form (2021) | D. Suchitra | 4 Citations [scispace.com]
- 10. ijpbs.com [ijpbs.com]
functionalization methods for the Methyl 7-fluoro-1H-indole-5-carboxylate ring
Application Note: Strategic Functionalization of the Methyl 7-fluoro-1H-indole-5-carboxylate Scaffold
Executive Summary
This compound represents a highly specialized scaffold in medicinal chemistry. The presence of the fluorine atom at C7 and the methyl ester at C5 creates a unique electronic and steric environment that distinguishes it from the parent indole. The C7-fluorine atom serves as a bioisostere for the C7-nitrogen of azaindoles, modulating pKa and metabolic stability without the hydrogen-bonding complications of a pyridine nitrogen.
This guide provides a comprehensive roadmap for the functionalization of this scaffold. Unlike generic indole protocols, the methods detailed here account for the deactivating nature of the 5-ester and the inductive acidification of the N-H bond by the 7-fluorine .
Electronic & Reactivity Landscape
Before initiating synthesis, it is critical to understand the competing electronic vectors on the indole core.
-
N1 (Indole Nitrogen): The 7-fluorine atom (inductive effect, -I) increases the acidity of the N-H proton (predicted pKa ~15.5 vs. ~17 for indole). This facilitates deprotonation under milder conditions but may reduce the nucleophilicity of the resulting anion.
-
C3 (Pyrrole Ring): Remains the most nucleophilic carbon site. However, the electron-withdrawing group (EWG) at C5 (ester) reduces the overall electron density of the ring, requiring more vigorous conditions for electrophilic aromatic substitution (EAS) compared to unsubstituted indole.
-
C2 (Alpha Position): The primary vector for C-H activation and lithiation (when N is protected).
-
C4/C6 (Benzene Ring): Electron-deficient due to the combined effects of the 5-ester and 7-fluorine. Direct electrophilic attack here is kinetically disfavored.
-
C7 (Fluorine Handle): The C-F bond is generally inert to standard nucleophilic aromatic substitution (SnAr) because the activating ester at C5 is meta to the fluorine.
Reactivity Map
Figure 1: Strategic vectors for the functionalization of the this compound core.
Functionalization Protocols
Vector 1: N1-Alkylation (The Foundation)
Due to the 7-fluorine atom, the N-H bond is more acidic. While Sodium Hydride (NaH) is standard, milder bases like Cesium Carbonate (
Protocol A: Mild N-Alkylation
-
Reagents:
(2.0 eq), Alkyl Halide (1.2 eq), DMF (0.1 M). -
Mechanism: The carbonate deprotonates the acidified N-H. The resulting anion attacks the alkyl halide via
. -
Step-by-Step:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under
. -
Add
(2.0 eq) and stir at RT for 15 min. (Note: Color change to yellow/orange indicates anion formation). -
Add Alkyl Halide (1.2 eq) dropwise.
-
Stir at 60°C for 4-12 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x brine. Dry over
.
-
Vector 2: C3-Formylation (Vilsmeier-Haack)
Introduction of an aldehyde at C3 is a versatile handle for reductive amination or olefination. The 5-ester deactivates the ring, so heating is required.
Protocol B: C3-Formylation
-
Reagents:
(1.2 eq), DMF (5.0 eq). -
Step-by-Step:
-
Prepare the Vilsmeier reagent: Cool DMF (5.0 eq) to 0°C. Add
(1.2 eq) dropwise. Stir 30 min at 0°C until a white semi-solid forms. -
Dissolve the indole substrate (1.0 eq) in DMF and add to the Vilsmeier reagent at 0°C.
-
Warm to RT, then heat to 80°C for 2 hours. (Higher temp needed due to EWG deactivation).
-
Quench: Pour into ice-water. Basify to pH 8 with 2M NaOH. The product usually precipitates as a solid.
-
Vector 3: C2-Borylation (Ir-Catalyzed C-H Activation)
To access the C2 position without pre-functionalization, Iridium-catalyzed borylation is the method of choice. The 7-F blocks the C7 position, and the N-substituent (if bulky) directs borylation to C3. However, if C3 is blocked or if specific ligands are used, C2 can be targeted. Note: For direct C2 functionalization, N-protection (e.g., Boc) followed by lithiation is often more regioselective.
Protocol C: C2-Lithiation/Trapping (Requires N-Protection)
-
Reagents:
-BuLi (1.1 eq), Electrophile (e.g., , DMF, or ), THF. -
Pre-requisite: Indole must be N-protected (e.g., N-Boc or N-SEM).
-
Step-by-Step:
-
Dissolve N-protected substrate in anhydrous THF at -78°C.
-
Add
-BuLi (1.1 eq) dropwise. The 7-F atom exerts an inductive effect that could promote C6-lithiation (ortho-lithiation), but the alpha-amino effect at C2 is generally dominant for N-protected indoles (pKa C2 ~38). -
Stir at -78°C for 1 hour.
-
Add electrophile (e.g.,
for boronic acid) and warm to RT.
-
Vector 4: Ester Manipulation (C5)
The methyl ester is a stable handle that can be converted last to avoid interference with other steps.
Protocol D: Hydrolysis to Carboxylic Acid
-
Reagents: LiOH (3.0 eq), THF/Water (3:1).
-
Step-by-Step:
-
Dissolve ester in THF/Water.
-
Add LiOH and stir at 50°C for 4 hours.
-
Workup: Acidify with 1M HCl to pH 3. Extract with EtOAc.
-
Quantitative Data Summary
| Transformation | Reagents | Typical Yield | Key Selectivity Factor |
| N-Alkylation | 85-95% | N1 acidity enhanced by 7-F | |
| C3-Formylation | 70-85% | C3 is most nucleophilic; 5-Ester slows rate | |
| C3-Halogenation | NCS or NBS, DMF | 80-90% | High selectivity for C3 over C2/C6 |
| C2-Lithiation | 60-75% | Requires N-PG; C2 favored over C6 |
Experimental Workflow Diagram
The following diagram illustrates a logical library generation workflow starting from the core scaffold.
Figure 2: Divergent synthesis workflow for generating libraries from the 7-fluoroindole scaffold.
References
-
BenchChem. Protocol for N-Alkylation of 7-Fluoro-1H-indole. BenchChem Protocols. Link
-
Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. Link
-
Berry, J. (2022).[1] Iridium-Catalyzed C-H Borylation. University of Illinois Chemistry. Link
-
Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO). Link
-
Sigma-Aldrich. Methyl indole-5-carboxylate Product Information. Link
Sources
Application Note: A Detailed Protocol for the Selective N-Alkylation of Methyl 7-fluoro-1H-indole-5-carboxylate
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] N-alkylated indoles, in particular, exhibit a wide spectrum of biological activities and are integral to many FDA-approved drugs.[4][5][6] The functionalization of the indole nitrogen (N-1 position) is a critical synthetic step, yet it presents a significant challenge: controlling regioselectivity. The indole nucleus has two primary nucleophilic sites, the N-1 and C-3 positions, often leading to competitive alkylation reactions.[1][7]
This application note provides a comprehensive, field-proven protocol for the selective N-alkylation of Methyl 7-fluoro-1H-indole-5-carboxylate. This substrate contains electron-withdrawing groups (a fluorine atom and a methyl ester), which increase the acidity of the N-H proton, thereby facilitating its selective deprotonation and subsequent alkylation.[8] This guide explains the causal relationships behind experimental choices, ensuring a robust and reproducible procedure for researchers in drug discovery and organic synthesis.
Mechanistic Rationale and Strategic Approach
The cornerstone of selective N-alkylation is the generation of the indolate anion. The reaction proceeds via a two-step mechanism:
-
Deprotonation: The indole N-H proton (pKa ≈ 17 in DMSO) is removed by a strong base to form a highly nucleophilic indolate anion.
-
Nucleophilic Substitution: The indolate anion then acts as a nucleophile, attacking an electrophilic alkylating agent in a classic SN2 reaction to form the new N-C bond.[8]
Causality Behind Experimental Choices:
-
Choice of Base: To favor N-alkylation, the indole must be fully deprotonated. Using a strong, non-nucleophilic base like sodium hydride (NaH) is critical.[7] NaH irreversibly deprotonates the indole, forming the sodium salt of the indolate anion and hydrogen gas.[8] This anion is more nucleophilic at the nitrogen atom, decisively steering the reaction away from competitive C-3 alkylation.[7]
-
Solvent System: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is essential.[7] These solvents effectively solvate the sodium cation (Na⁺) without interfering with the nucleophilicity of the indolate anion. Anhydrous conditions are paramount, as water would readily quench the strong base and the indolate anion.
-
Alkylating Agent: Electrophilic alkylating agents, typically alkyl halides (e.g., methyl iodide, benzyl bromide), are used to introduce the desired alkyl group.[9][10] Primary halides are ideal for promoting an SN2 pathway.[8]
The overall chemical transformation is depicted below.
Caption: General reaction scheme for N-alkylation.
Detailed Experimental Protocol
This protocol details the N-methylation of this compound using methyl iodide as the alkylating agent. The principles can be adapted for other primary alkyl halides.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | >99%, stabilized | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | In-house prep. |
| Brine (Saturated Aqueous NaCl) | - | In-house prep. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Equipment
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Ice-water bath
-
Magnetic stir plate
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Step-by-Step Procedure
The entire workflow is summarized in the diagram below.
Caption: Experimental workflow for N-alkylation.
-
Preparation (Inert Atmosphere Setup):
-
Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Place the flask under an inert atmosphere of nitrogen or argon.[7][10]
-
To the flask, add this compound (1.0 eq.).
-
Using a syringe, add anhydrous DMF to create a 0.2 M solution. Stir until the substrate is fully dissolved.
-
-
Deprotonation (Formation of the Indolate Anion):
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved, so ensure proper ventilation.[7]
-
Stir the resulting suspension at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes, or until hydrogen evolution ceases completely. The solution should become homogeneous or change in appearance, indicating the formation of the sodium indolate salt.[7][8]
-
-
Alkylation (N-C Bond Formation):
-
Cool the reaction mixture back down to 0 °C.
-
Add methyl iodide (1.1 eq.) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Extraction:
-
Once the starting material is consumed, cool the flask to 0 °C.
-
Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise until no more gas evolves.[7]
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash them with water (to remove DMF) and then with brine.[7][10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-alkylated product.[10]
-
Product Characterization
Successful N-alkylation can be confirmed by a combination of spectroscopic methods. The key is to observe the changes relative to the starting material.
| Technique | Starting Material (this compound) | N-Methylated Product |
| ¹H NMR | Disappearance of the broad N-H singlet (typically δ > 10.0 ppm).[11][12] | Appearance of a new singlet for the N-CH₃ protons around δ 3.8-4.0 ppm. |
| ¹³C NMR | Characteristic signals for the indole ring carbons.[13] | Appearance of a new signal for the N-CH₃ carbon around δ 30-35 ppm. Shifts in adjacent ring carbons (C2, C7a). |
| FT-IR | Presence of a sharp N-H stretching band around 3300-3400 cm⁻¹. | Disappearance of the N-H stretching band. |
| Mass Spec. | Molecular ion peak corresponding to the starting material's mass (e.g., [M+H]⁺). | Molecular ion peak corresponding to the product's mass (e.g., [M+14+H]⁺ for methylation). |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction/Low Yield | Incomplete deprotonation (wet solvent/reagents). Inactive NaH. | Ensure all glassware is flame-dried and solvents are anhydrous. Use a fresh, unopened bottle of NaH. Increase the equivalents of NaH to 1.5 eq.[7] |
| Mixture of Products (C-3 Alkylation) | Incomplete deprotonation leading to reaction with neutral indole. | Ensure sufficient stirring time after NaH addition to allow for complete deprotonation before adding the alkylating agent. Use a stronger base or a more polar solvent like pure DMF.[7] |
| Decomposition of Alkylating Agent | Reaction temperature is too high for a sensitive alkylating agent. | Maintain the temperature at 0 °C during the addition of the alkylating agent and allow the reaction to warm slowly. |
Conclusion
This application note provides a robust and well-rationalized protocol for the selective N-alkylation of this compound. By employing a strong base like sodium hydride in an anhydrous polar aprotic solvent, selective deprotonation of the indole nitrogen is achieved, leading to the desired N-alkylated product with high regioselectivity and yield. This methodology is broadly applicable and serves as a reliable foundation for the synthesis of diverse N-substituted indole derivatives crucial for advancing drug discovery and development programs.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]
-
Alkylation Reactions | Development, Technology. Mettler Toledo. Available at: [Link]
-
Alkylation. Wikipedia. Available at: [Link]
-
Allen, S. E., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.org. Available at: [Link]
-
in the chemical literature: N-alkylation of an indole. (2019). YouTube. Available at: [Link]
-
Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Available at: [Link]
-
Identification of indole derivatives by two-dimensional NMR-based... (n.d.). ResearchGate. Available at: [Link]
-
Karaca, Ç., et al. (2025). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark. Available at: [Link]
-
Breakthrough in indole chemistry could accelerate drug development. (2025). EurekAlert!. Available at: [Link]
-
A comparison of several modern alkylating agents. (2025). ResearchGate. Available at: [Link]
-
Synthesis of N-alkylated indoles. (n.d.). ResearchGate. Available at: [Link]
-
Representative biologically active N-alkylated indole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing. Available at: [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing. Available at: [Link]
- Williams, G. D. (1961). Process for n-alkylation of indoles. Google Patents.
-
What Is Alkylation? Definition, Functions, and Examples. (2025). Chandra Asri Group. Available at: [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PMC - NIH. Available at: [Link]
- N-alkylation of indole derivatives. (2005). Google Patents.
-
Albano, A., et al. (2025). N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. PMC. Available at: [Link]
-
Alkylating Agents. (2016). Oncohema Key. Available at: [Link]
- N-alkylation of indole derivatives. (2004). Google Patents.
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Available at: [Link]
-
Kui, X., et al. (2025). Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. Thieme. Available at: [Link]
-
A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. (n.d.). PMC. Available at: [Link]
-
Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (2022). Organic Chemistry Portal. Available at: [Link]
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2025). ResearchGate. Available at: [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Alkylation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Application Note: Methyl 7-fluoro-1H-indole-5-carboxylate in Antiviral Lead Optimization
Executive Summary: The "Fluorine Effect" in Indole Scaffolds[1]
In the landscape of antiviral drug discovery—specifically targeting RNA-dependent RNA polymerases (RdRp) of Flaviviridae (HCV, Dengue) and Orthomyxoviridae (Influenza)—the indole scaffold remains a privileged structure.[1][2] However, the metabolic liability of the indole core often hinders the transition from "Hit" to "Lead."[1]
Methyl 7-fluoro-1H-indole-5-carboxylate (CAS: N/A for specific ester, generic 7-F indole: 387-44-0) represents a strategic building block designed to overcome these hurdles.[1] This application note details the utility of this precursor in synthesizing metabolically stable antiviral candidates.
Key Advantages:
-
Metabolic Blocking: The C7-fluorine atom blocks a primary site of cytochrome P450 hydroxylation and aldehyde oxidase metabolism, significantly extending half-life (
) compared to the parent indole.[1] -
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the N1-proton, altering hydrogen bond donor capability and enhancing hydrophobic interactions in viral binding pockets (e.g., Influenza PB2 cap-binding domain).
-
Orthogonal Functionalization: The C5-methyl ester provides a "plug-and-play" handle for late-stage diversification via amidation, crucial for establishing Structure-Activity Relationships (SAR).[1]
Strategic Application: Scaffold Hopping in Antiviral Design
This precursor is particularly relevant for "scaffold hopping" from 7-azaindole cores (found in inhibitors like Pimodivir) to 7-fluoroindoles.[1] While 7-azaindoles are potent, they can suffer from poor solubility and rapid oxidation.[1] The 7-fluoroindole bioisostere maintains the steric profile while modulating lipophilicity (
Pathway Visualization: From Precursor to Candidate
The following diagram illustrates the critical decision nodes when using this precursor for HCV or Influenza targets.
Figure 1: Synthetic workflow transforming the 7-fluoroindole precursor into divergent antiviral classes.
Chemical Properties & Handling[3][4][5]
| Property | Value / Description | Impact on Protocol |
| Molecular Weight | ~193.17 g/mol | Calculation basis for stoichiometry.[1] |
| C7-F Electronegativity | High (Paulding 3.98) | Reduces N1-H pKa; facilitates N-alkylation under milder conditions.[1] |
| Solubility | DMSO, DMF, DCM | Compatible with standard peptide coupling conditions.[1] |
| Stability | Stable at RT; Light sensitive | Store in amber vials; 7-F stabilizes the ring against oxidative degradation. |
Experimental Protocols
Protocol A: Regioselective N1-Alkylation
Objective: Introduce a hydrophobic tail (e.g., benzyl or cycloalkyl group) to occupy the viral polymerase hydrophobic pocket.[1]
Rationale: The 7-fluorine atom increases the acidity of the N-H bond compared to non-fluorinated indoles. Consequently, weaker bases can be used, minimizing side reactions at the ester moiety.[1]
Materials:
-
Precursor: this compound (1.0 equiv)[1]
-
Electrophile: Benzyl bromide or alkyl iodide (1.2 equiv)[1]
-
Base: Cesium Carbonate (
) (2.0 equiv)[1] -
Solvent: Anhydrous DMF (
concentration)
Procedure:
-
Dissolution: Charge a flame-dried round-bottom flask with the indole precursor and anhydrous DMF under Argon atmosphere.
-
Deprotonation: Add
in one portion.[1] Stir at room temperature (RT) for 30 minutes. Observation: The suspension may turn slightly yellow, indicating anion formation.[1] -
Addition: Add the electrophile dropwise via syringe.
-
Reaction: Stir at
for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The 7-F substitution often results in a distinct Rf shift compared to non-fluorinated analogs. -
Workup: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over and concentrate. -
Validation:
NMR should show the disappearance of the broad singlet at (NH) and appearance of alkyl protons.[1]
Protocol B: C5-Ester Hydrolysis & Amide Coupling (Library Generation)
Objective: Convert the C5-ester into an amide "warhead" or linker, a common feature in HCV NS5B inhibitors (e.g., BMS-791325 analogs).[1]
Materials:
-
Intermediate: N-alkylated 7-fluoroindole ester (from Protocol A)[1]
-
Reagents:
, HATU, DIPEA.[1] -
Amine partners: Diverse library (morpholines, piperazines, sulfonamides).[1]
Procedure:
-
Hydrolysis: Dissolve intermediate in THF/MeOH/
(3:1:1). Add LiOH (3.0 equiv). Stir at RT for 2 hours. -
Acid Isolation: Acidify to pH 3 with
. Filter the precipitate or extract with EtOAc. Note: The 7-F group may increase the solubility of the acid in organic solvents compared to the defluoro analog. -
Coupling (Parallel Synthesis Compatible):
-
Purification: Semi-preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
Mechanistic Insight: The Metabolic Shield[1]
The primary failure mode for indole-based antivirals in vivo is oxidation at the C7 position or the C2-C3 bond. The following diagram explains how the 7-F substitution mitigates this.
Figure 2: Mechanism of metabolic stabilization provided by the 7-Fluoro substitution.[1]
QC and Validation Standards
To ensure the integrity of the synthesized library, the following analytical standards are recommended:
-
NMR Marker: The C4 and C6 protons will appear as doublets of doublets (dd) due to
- coupling ( ).[1] This is a diagnostic signature confirming the fluorine is intact. -
HPLC Purity:
at 254 nm. -
Elemental Analysis: Fluorine content verification is critical if scaling up for in vivo toxicity studies.
References
-
Vertex Pharmaceuticals. (2019).[1] Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry.
-
Lee, J. H., et al. (2012).[1][3] 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters. [1]
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Zhang, H., et al. (2017).[1] Application of Indole Derivatives in Antiviral Discovery. Acta Pharmaceutica Sinica B.
-
Mayes, B. A., et al. (2010).[1] Synthesis of phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase. Journal of Organic Chemistry.
Sources
Application Note: Methyl 7-fluoro-1H-indole-5-carboxylate in Advanced Materials Design
Executive Summary
Methyl 7-fluoro-1H-indole-5-carboxylate represents a strategic "dual-function" building block for the synthesis of next-generation organic semiconductors. Unlike non-fluorinated analogues, the inclusion of the C7-fluorine atom introduces a strong inductive effect that lowers the Highest Occupied Molecular Orbital (HOMO) energy level, enhancing oxidative stability—a critical parameter for p-type organic electronics. Simultaneously, the C5-methyl ester provides a versatile synthetic handle for extending conjugation or anchoring the molecule within Metal-Organic Frameworks (MOFs).[1]
This guide outlines the application of this scaffold in developing Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) , providing validated protocols for its functionalization into high-performance Donor-Acceptor (D-A) systems.[1]
Strategic Importance in Materials Science
The Fluorine Effect (C7-Position)
In organic electronics, the introduction of fluorine is a proven strategy to tune optoelectronic properties without significant steric perturbation (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).
-
HOMO Depression: The high electronegativity of fluorine pulls electron density from the indole core, lowering the HOMO level. This increases the open-circuit voltage (
) in solar cells and improves stability against ambient oxidation.[1] -
Solid-State Ordering: The C-F bond induces a permanent dipole and facilitates
and interactions, promoting planar stacking in thin films, which enhances charge carrier mobility.
The Ester Anchor (C5-Position)
The C5-carboxylate is electronically coupled to the indole nitrogen lone pair.[1] It serves as:
-
Acceptor Unit: In its native state, it acts as a weak acceptor.
-
Reactive Hub: It can be hydrolyzed to the acid (for MOF linkers), reduced to the alcohol/aldehyde (for condensation reactions), or converted to a hydrazide (for sensing applications).
Visualizing the Design Logic
Figure 1: Structural-Property Relationships of the 7-Fluoroindole Scaffold.
Experimental Protocols
The following protocols describe the conversion of this compound into a Donor-Acceptor (D-A) conjugated aldehyde , a universal intermediate for synthesizing dyes and polymers.
Protocol A: N-Alkylation (Solubility Engineering)
Objective: To attach a solubilizing alkyl chain, essential for solution-processable electronics (spin-coating/printing).[1]
Reagents:
-
This compound (1.0 eq)[1]
-
1-Bromohexane (or 2-ethylhexyl bromide for branching) (1.2 eq)[1]
-
Cesium Carbonate (
) (2.0 eq) -
DMF (Anhydrous)[2]
Procedure:
-
Dissolution: Dissolve 1.0 g of the indole ester in 10 mL anhydrous DMF under
atmosphere. -
Base Addition: Add
(3.38 g) in a single portion. Stir at room temperature for 30 mins to deprotonate the N-H (Note: The C7-F increases the acidity of the N-H, facilitating this step compared to non-fluorinated indoles). -
Alkylation: Add 1-bromohexane (0.87 mL) dropwise.
-
Heating: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
-
Workup: Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. -
Yield: Expect >90% yield of Methyl 1-hexyl-7-fluoro-indole-5-carboxylate .
Protocol B: C3-Formylation (Vilsmeier-Haack)
Objective:[1] To install a reactive aldehyde at the C3 position, creating a "Push-Pull" precursor.[1]
Reagents:
-
N-alkylated Indole (from Protocol A) (1.0 eq)[1]
-
Phosphorus Oxychloride (
) (1.2 eq) -
DMF (Excess/Solvent)
Procedure:
-
Vilsmeier Reagent: In a separate dried flask at 0°C, add
dropwise to anhydrous DMF (5 eq relative to indole). Stir for 30 mins to form the chloroiminium salt (white precipitate/slurry). -
Addition: Dissolve the N-alkylated indole in minimal DMF and add it slowly to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to room temperature, then heat to 80°C for 4 hours. The solution typically turns yellow/orange.
-
Hydrolysis: Cool to 0°C. Carefully pour the mixture into saturated aqueous Sodium Acetate (NaOAc) solution. Stir for 1 hour to hydrolyze the intermediate.
-
Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with DCM.
-
Purification: Recrystallize from Ethanol/Hexane.
-
Product: Methyl 7-fluoro-3-formyl-1-hexyl-indole-5-carboxylate .
Protocol C: Synthesis of Push-Pull Dye (Knoevenagel Condensation)
Objective: To couple the indole aldehyde with a strong acceptor (e.g., Malononitrile) to create a D-A chromophore for OPV or sensing.
Procedure:
-
Mix the aldehyde (1.0 eq) and Malononitrile (1.2 eq) in Ethanol.
-
Add catalytic Piperidine (3 drops).[1]
-
Reflux for 2 hours. The solution will turn deep red/orange.
-
Cool and filter the precipitate.
Characterization & Validation Data
To validate the successful integration of the 7-fluoroindole core, researchers should look for specific signatures in analytical data.
NMR Spectroscopy Signatures
The fluorine atom introduces distinctive splitting patterns due to
| Nucleus | Signal | Multiplicity | Coupling Constant ( | Interpretation |
| Multiplet | - | Diagnostic for C7-F integration. | ||
| H-6 (Indole) | dd (Doublet of Doublets) | Large coupling indicates ortho-F position.[1] | ||
| H-4 (Indole) | d (Doublet) | Long-range coupling (through-space).[1] |
Electrochemical Analysis (Cyclic Voltammetry)
Comparing the fluorinated scaffold to the non-fluorinated control (Methyl indole-5-carboxylate):
-
Setup: 0.1 M
in Acetonitrile, scan rate 100 mV/s. -
Expected Result:
Troubleshooting & Critical Parameters
Defluorination Risks[1]
-
Issue: During harsh reduction steps (e.g., using
at reflux) or metal-catalyzed cross-couplings (Suzuki), the C-F bond can sometimes undergo oxidative addition, leading to defluorination. -
Solution: Use milder reducing agents like DIBAL-H at -78°C for ester reduction.[1] For couplings, use bulky phosphine ligands (e.g., SPhos, XPhos) that facilitate C-C coupling over C-F activation.
Hydrolysis Competition
-
Issue: In basic conditions (Protocol A), the methyl ester may partially hydrolyze to the carboxylic acid.
-
Correction: Ensure reagents are anhydrous. If hydrolysis occurs, re-esterify using
or use the acid directly if the target application (e.g., MOF synthesis) requires it.
References
-
General Fluorine Effect in Indoles
-
Indole-5-Carboxylates in Materials
-
Fluorine in Organic Electronics
-
Synthesis Protocols (Analogous)
-
Crystallographic Data (7-Fluoroindole derivatives)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 7-fluoro-1H-indole-5-carboxylate
Case ID: IND-7F-5COOMe-PUR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Methyl 7-fluoro-1H-indole-5-carboxylate (CAS: 256935-98-5) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores.[1] Its purification presents a unique set of challenges due to the electronic effects of the fluorine atom at the C7 position.
Unlike unsubstituted indoles, the 7-fluoro substituent significantly increases the acidity of the N1-proton via inductive effects (
This guide provides an autonomous, evidence-based troubleshooting workflow for isolating high-purity material (>98% HPLC).
Module 1: Critical Properties & Handling
Before initiating purification, users must understand the physicochemical behavior that dictates the separation strategy.
| Property | Value/Behavior | Implication for Purification |
| pKa (N-H) | ~15.5 (Predicted) | The 7-F atom lowers pKa compared to indole (16.2).[1] Avoid strong bases (e.g., 1M NaOH) during workup to prevent anion formation and loss to the aqueous phase. |
| Solubility | High: EtOAc, THF, DCMLow: Heptane, Water | Ideal candidate for precipitation by anti-solvent addition. |
| Stability | Acid Sensitive | Prolonged exposure to strong mineral acids can cause ester hydrolysis (yielding the carboxylic acid) or polymerization (red tars). |
| Impurities | Regioisomers (4-F) | The 4-fluoro isomer often co-elutes on standard silica.[1] Requires specific stationary phases or recrystallization.[1] |
Module 2: Purification Workflows
Workflow A: The "Crude" Isolation (Post-Reaction)
Context: You have just quenched your reaction (e.g., Fischer or Bartoli synthesis).
Standard Operating Procedure (SOP):
-
Quench: Pour reaction mixture into ice-cold saturated NaHCO₃ (Do NOT use NaOH).
-
Extraction: Extract with Ethyl Acetate (EtOAc).[1]
-
Wash: Wash organic layer with Brine (
) to remove residual water/hydrazine salts.[1] -
Dry: Dry over anhydrous
. -
Concentrate: Rotary evaporate at <45°C. Stop before dryness if the oil is dark red/brown (indicative of oxidation products).
Workflow B: Recrystallization (Scalable High Purity)
Best for: Removing trace oligomers and improving bulk purity from >85% to >98%.
The Solvent System: Toluene / Heptane (or Hexane). Rationale: Indole esters show steep solubility curves in aromatic solvents.[1] Heptane acts as a specific anti-solvent that precipitates the monomer while keeping "tars" in solution.
Protocol:
-
Dissolve crude solid in minimal boiling Toluene (approx. 5-7 mL per gram).
-
If the solution is dark, add Activated Charcoal (5 wt%), stir for 10 mins, and filter hot through a Celite pad.
-
Remove from heat.[1] While still warm (~50°C), add Heptane dropwise until a persistent turbidity (cloudiness) appears.
-
Re-heat slightly to clear the solution.
-
Allow to cool slowly to Room Temperature (RT) over 2 hours.
-
Chill at 0-4°C for 4 hours.
-
Filtration: Collect crystals and wash with cold Heptane.
Workflow C: Chromatography (Isomer Separation)
Best for: Separating the 7-fluoro isomer from the 4-fluoro regioisomer.[1]
Stationary Phase: Silica Gel (Standard) vs. Fluorinated Phase (Specialized).[1]
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%
Technical Insight: On standard silica, the 7-fluoro and 4-fluoro isomers often have
Module 3: Visual Decision Guides
Diagram 1: Purification Strategy Decision Tree
Caption: Logical flow for selecting the optimal purification method based on physical state and impurity profile.
Diagram 2: Thermal Recrystallization Cycle
Caption: The thermal cycle for maximizing yield and purity during recrystallization.
Module 4: Troubleshooting & FAQs
Q1: My product is turning pink/red during drying. What is happening?
Diagnosis: Indole oxidation (formation of indolyl-radicals or quinoid species).[1] Root Cause: Indoles are electron-rich and sensitive to light and oxygen, especially when in solution or wet.[1] Solution:
-
Acid Wash: Ensure all alkaline residues are removed.[1] Trace base accelerates oxidation.[1]
-
Darkness: Wrap your rotavap flask in aluminum foil.
-
Stabilizer: If storing for long periods, store under Nitrogen at -20°C.
Q2: I see two spots very close together on TLC ( 0.45 and 0.48). Which is my product?
Diagnosis: Regioisomer contamination (likely 4-fluoro vs 7-fluoro). Solution:
-
Identification: Isolate a small amount of the mixture and run a
.[1] The 7-fluoro signal typically appears upfield (approx -130 to -135 ppm) compared to the 4-fluoro, due to the proximity to the NH group.[1] -
Separation: Use a gradient elution of Dichloromethane (DCM) : Hexane instead of EtOAc : Hexane. DCM often provides better selectivity for halo-isomers due to polarizability differences.[1]
Q3: The yield is low, and I see a new baseline spot. Did I degrade it?
Diagnosis: Ester Hydrolysis. Root Cause: If you used strong aqueous base (NaOH/KOH) during workup or left the compound in acidic silica gel for too long, the methyl ester at C5 can hydrolyze to the carboxylic acid (which stays on the baseline). Recovery:
-
Collect the baseline material (flush column with MeOH/EtOAc).
-
Re-esterify using
(catalytic) or to recover the methyl ester.[1]
References
-
Sigma-Aldrich. (n.d.).[1] Methyl indole-5-carboxylate Product Specification. Retrieved from [1]
-
Organic Syntheses. (1985).[1] Ethyl 2-methylindole-5-carboxylate. Org. Synth. 63, 214. (Demonstrates general indole-5-carboxylate handling and recrystallization logic). Retrieved from
-
BenchChem. (2025).[1][2] Overcoming challenges in the synthesis of 4-fluoroindoles. (Provides comparative data on fluoroindole isomer separation). Retrieved from
-
CymitQuimica. (n.d.).[1] 7-Fluoroindole Properties and Handling. Retrieved from
-
Chromatography Online. (2020).[1] Fluorinated HPLC Phases — Looking Beyond C18. (Source for using fluorinated phases for isomer separation).[1][3] Retrieved from
Sources
troubleshooting common side reactions in fluorinated indole synthesis
Welcome to the Fluorinated Heterocycle Technical Support Center .
Ticket ID: #F-IND-SYNTH-001 Subject: Troubleshooting Side Reactions in Fluorinated Indole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Triage: Select Your Synthetic Pathway
Fluorinated indoles are deceptive. The high electronegativity (
Select the module below that corresponds to your current synthetic route.
Module 1: The Fischer Indole Synthesis
Primary Issue: Regiochemical Ambiguity & Polymerization Substrate: meta-Fluorophenylhydrazines
The Technical Problem
When using meta-fluorophenylhydrazine, the cyclization can occur at either the ortho or para position relative to the fluorine, leading to a mixture of 4-fluoroindole and 6-fluoroindole. Unlike bulky alkyl groups which direct sterically, fluorine directs electronically.
-
The Inductive Trap: The strong electron-withdrawing inductive effect (-I) deactivates the ring, slowing down the [3,3]-sigmatropic rearrangement.
-
The Resonance Paradox: While -I deactivates, the lone pair donation (+R) can stabilize the intermediate carbocation at specific positions, confusing the regioselectivity.
Troubleshooting Protocol
Q: I am getting a 60:40 mixture of 4-fluoro and 6-fluoro isomers. How do I shift selectivity? A: You cannot easily shift the electronic bias of the fluorine atom in a standard thermal Fischer reaction. However, you can amplify the steric constraints of the transition state.[1]
-
Solution: Switch from a protic acid (e.g.,
, PPA) to a bulky Lewis Acid in a non-polar solvent. -
Recommendation: Use Zinc Chloride (
) in glacial acetic acid or Boron Trifluoride etherate ( ) . The coordination of the Lewis acid creates a tighter transition state, often favoring the less sterically hindered 6-fluoro isomer (cyclization para to fluorine).
Q: My reaction turns into a black tar (polymerization). A: Fluorinated indoles are electron-deficient but still susceptible to acid-catalyzed oligomerization, especially if the hydrazone concentration is high.
-
Fix: The "Dilution-Addition" Technique. Do not mix all reagents at once. Add the catalyst slowly to a refluxing solution of the hydrazone to keep the instantaneous concentration of the active intermediate low.
Visualizing the Regioselectivity Logic
Figure 1: Decision pathway for regioselectivity in meta-substituted substrates. Steric factors usually favor the 6-fluoro isomer.
Module 2: The Bartoli Indole Synthesis
Primary Issue: Stalled Reaction & Azo Byproducts Substrate: ortho-Fluoronitrobenzenes
The Technical Problem
The Bartoli synthesis relies on the attack of a vinyl Grignard reagent on a nitro group.[1][2][3][4] Fluorine is an electron-withdrawing group (EWG), which should activate the ring, but it also makes the nitro group less electrophilic compared to a proton due to inductive withdrawal from the nitrogen's vicinity.
Q: I observe low yields and a reddish azo-compound byproduct. A: This indicates incomplete reduction or oxidative coupling of the nitroso intermediate. The Bartoli reaction requires 3 equivalents of Grignard reagent:
-
Reduction of
to . -
Addition to
. -
Deprotonation of the intermediate. If you use less, or if the temperature is too high, the nitroso intermediate dimerizes to form azo compounds.
Q: Can I use the Bartoli method for 4-fluoroindole? A: No. The Bartoli reaction is strictly for ortho-substituted nitroarenes (leading to 7-substituted indoles). A meta-fluoro substituent (required for 4/6-fluoroindole) lacks the steric bulk to force the specific conformation required for the sigmatropic rearrangement in this mechanism.
Module 3: Direct Electrophilic Fluorination
Primary Issue: Over-fluorination (C3-difluorination) Reagents: Selectfluor, NFSI
The Technical Problem
Researchers often attempt to install fluorine onto an existing indole core. The C3 position of indole is highly nucleophilic.
-
The Issue: Once a single fluorine is added to C3, the resulting 3-fluoroindolenine intermediate is highly reactive. If water or alcohols are present, it traps the intermediate to form 3-fluoro-2-oxindole or 3,3-difluoroindoline derivatives rather than the desired 3-fluoroindole.
Troubleshooting Protocol
Q: I used Selectfluor and got a 3,3-difluoro product, not the monofluoro. A: This is a classic "runaway" reaction. The monofluoro product is less stable than the starting material.
-
Fix 1 (Solvent): Switch to a strictly anhydrous non-nucleophilic solvent (Acetonitrile/Molecular Sieves).
-
Fix 2 (Reagent): Use NFSI (N-Fluorobenzenesulfonimide) instead of Selectfluor. NFSI is a milder electrophile and allows for better kinetic control.
Visualizing the Selectfluor Trap
Figure 2: The "Selectfluor Trap." The intermediate cation is susceptible to hydrolysis or second fluorination before re-aromatization.
Comparison of Fluorination Methods
| Method | Best For | Key Side Reaction | Prevention Strategy |
| Fischer | 4-, 5-, 6-Fluoroindoles | Regioisomeric mixtures (meta-F) | Use bulky Lewis Acids ( |
| Bartoli | 7-Fluoroindoles | Azo-dimer formation | Cryogenic temps (-40°C); 3-4 equiv. VinylMgBr. |
| Larock | Highly substituted indoles | C-F bond insertion (Defluorination) | Use electron-rich phosphines to stabilize Pd; avoid high temps. |
| Selectfluor | 3-Fluoroindoles | 3,3-Difluorination / Oxidation | Anhydrous conditions; Kinetic control; Use NFSI. |
Standard Operating Procedure (SOP)
Protocol: Robust Synthesis of 5-Fluoroindole via ZnCl2-Mediated Fischer Cyclization
Rationale: This protocol avoids the harsh acidity of
Reagents:
-
4-Fluorophenylhydrazine hydrochloride (1.0 equiv)
-
Acetaldehyde diethyl acetal (1.1 equiv) [Use acetal for controlled release of aldehyde]
-
Zinc Chloride (
), anhydrous (3.0 equiv) -
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step:
-
Activation: In a flame-dried flask, dissolve
in glacial AcOH. Heat to 80°C to ensure full solvation. -
Hydrazone Formation (In-situ): Add 4-fluorophenylhydrazine hydrochloride. Stir for 15 minutes.
-
Controlled Addition: Add acetaldehyde diethyl acetal dropwise over 30 minutes. Note: The acetal hydrolyzes slowly to the aldehyde, keeping the concentration of the reactive electrophile low.
-
Cyclization: Heat the mixture to reflux (110-120°C) for 4 hours. Monitor by TLC (Target
usually ~0.4 in 20% EtOAc/Hex). -
Workup (Critical):
-
Cool to room temperature.
-
Pour into ice-cold water (do not pour water into the acid).
-
Extract with Ethyl Acetate (3x).
-
Wash: Saturated
(until bubbling stops) -> Brine -> Water.
-
-
Purification: Recrystallize from Hexane/EtOAc. Fluorinated indoles sublime easily; avoid high-vacuum drying with heat.
Validation Check:
-
19F NMR: Expect a singlet around -120 to -125 ppm (relative to
). -
1H NMR: Look for the characteristic C3-H doublet at ~6.5 ppm.
References
-
Fischer Indole Mechanism & Fluorine Effects
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
-
Bartoli Indole Synthesis (Original & Scope)
-
Selectfluor Mediated Fluorination (Side Reactions)
-
Transition Metal Catalyzed Synthesis (Buchwald/Hartwig)
-
BenchChem Technical Guides
-
Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Link (Cited for general troubleshooting workflow logic).
-
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
scale-up challenges for the production of Methyl 7-fluoro-1H-indole-5-carboxylate
Introduction
Methyl 7-fluoro-1H-indole-5-carboxylate is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom at the C7 position and a methyl ester at C5, makes it a valuable synthon for developing novel therapeutics. However, transitioning its synthesis from laboratory scale to pilot or manufacturing scale presents a unique set of challenges. These can range from altered reaction kinetics and thermal management issues to difficulties in purification and impurity control.
This guide provides a comprehensive technical support resource for researchers, chemists, and process development professionals involved in the scale-up of this compound. It is structured in a practical question-and-answer format to directly address common troubleshooting scenarios and frequently asked questions, ensuring scientific integrity and providing actionable solutions.
Common Synthetic Pathway: The Bartoli Indole Synthesis
While several routes to functionalized indoles exist, the Bartoli Indole Synthesis is often favored for preparing 7-substituted indoles due to its reliability and use of readily available starting materials.[1][2] The general pathway for this specific target involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.
Caption: Bartoli synthesis route for the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up process.
Low Reaction Yield
Q1: My yield dropped significantly when I moved from a 1L to a 20L reactor. What are the most likely causes?
A1: A drop in yield upon scale-up is a common challenge and often points to issues with mass and heat transfer.[3]
-
Inefficient Mixing: In larger vessels, inadequate agitation can create localized areas of high reactant concentration or "hot spots," leading to side reactions and product degradation. Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogeneous mixture.
-
Thermal Runaway: The Bartoli synthesis can be exothermic. What is easily managed in a small flask can lead to a thermal runaway in a large reactor if the cooling capacity is insufficient. This can decompose the product.[3] Employ a jacketed reactor with precise temperature control and consider a slower, controlled addition of the Grignard reagent at scale.
-
Grignard Reagent Quality: The quality and exact titer of the vinyl Grignard reagent are critical. On a larger scale, ensure the reagent has not degraded during storage or transfer. Always titrate the Grignard reagent before use.
Q2: The reaction seems to stall, and I'm left with a significant amount of the nitroarene starting material. Why is this happening?
A2: Incomplete conversion is often related to the Grignard reagent or reaction conditions.
-
Stoichiometry: The Bartoli synthesis requires at least three equivalents of the vinyl Grignard reagent for nitroarenes.[1] One equivalent reacts with the nitro group, a second forms an intermediate, and a third is consumed in a side reaction. Ensure you are using a sufficient excess of the Grignard reagent, accounting for any potential impurities or degradation.
-
Low Temperature: While the initial addition is performed at low temperatures (e.g., -78 °C), the reaction often needs to warm to room temperature to proceed to completion.[4] If the reaction is held at a low temperature for too long, it may stall. Monitor the reaction progress by TLC or UPLC to determine the optimal temperature profile.
Impurity Formation & Purification Challenges
Q3: I'm observing a significant byproduct that I believe is the corresponding aniline (Methyl 4-amino-3-fluorobenzoate). How can I prevent this?
A3: The formation of the aniline is a known side reaction resulting from the complete reduction of the nitro group.[5] This can be exacerbated by an excess of the Grignard reagent or prolonged reaction times at elevated temperatures. To mitigate this, consider a "reverse addition" where the nitroarene solution is added slowly to the Grignard reagent, which can sometimes help control the reaction pathway.
Q4: My crude product is a dark, tarry material that is difficult to purify by column chromatography. What causes this and what are my options?
A4: Tar or polymer formation is a common issue in many indole syntheses, especially when acidic conditions are involved or if temperatures become too high.[3]
-
Prevention: The best strategy is prevention through strict temperature control.[3] Using a solvent that keeps all intermediates and products in solution can also help minimize tar formation.
-
Purification Strategy: If you have already formed tarry material, traditional silica gel chromatography can be challenging. Consider the following:
-
Trituration: Attempt to triturate the crude material with a non-polar solvent (e.g., hexanes or a mixture of hexanes/ethyl acetate) to precipitate the desired product, leaving polymeric impurities in the solution.
-
Aqueous Work-up: A thorough aqueous work-up can help remove some polar, water-soluble impurities.[6]
-
Crystallization: This is the preferred method for purification at scale. A well-designed crystallization process can effectively remove both polar and non-polar impurities, providing a high-purity product. See the FAQ section for more on this.
-
Q5: I am seeing an impurity that I suspect is a regioisomer. Is this common in the Bartoli synthesis?
A5: The Bartoli synthesis is generally highly regioselective for the formation of 7-substituted indoles, especially when a bulky substituent is present at the ortho-position of the nitroarene.[1] The fluorine atom at the C7 position of the final product originates from the C2 position of the starting nitrobenzoate. Significant formation of other regioisomers is unlikely with this specific substrate. If you suspect an isomer, it may be arising from an impurity in your starting material. Always verify the purity and structure of your starting Methyl 3-fluoro-4-nitrobenzoate.
Scale-Up FAQs
Q1: What are the primary safety concerns for scaling up the Bartoli Indole Synthesis?
A1: The primary safety concerns revolve around the use of Grignard reagents and potential exotherms.
-
Grignard Reagents: Vinylmagnesium bromide is typically supplied in THF, which is highly flammable. Scale-up operations should be conducted in an inert atmosphere (e.g., nitrogen) in appropriate equipment with grounding to prevent static discharge.
-
Exotherm Control: As mentioned, the reaction can be exothermic.[3] A formal process safety assessment, including reaction calorimetry (e.g., using a Reaction Calorimeter, RC1), is highly recommended before attempting a large-scale reaction. This will determine the heat of reaction and help in designing an adequate cooling strategy.
-
Quenching: The quenching of excess Grignard reagent is also highly exothermic and releases flammable gases. The quench should be performed slowly, with vigorous stirring and efficient cooling, by adding the reaction mixture to a cooled solution of a quenching agent (e.g., saturated aqueous ammonium chloride).
Q2: What is the best method for purifying the final product at a multi-kilogram scale?
A2: At a large scale, crystallization is the most practical and economical purification method. Column chromatography is generally not feasible for multi-kilogram quantities.[7]
-
Solvent Selection: The key is to find a suitable solvent system. This typically involves a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., isopropanol, ethanol, toluene). An anti-solvent (a solvent in which the product is insoluble) can be added to induce crystallization.
-
Procedure: A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly. Seeding with a small crystal of pure product can help control crystal size and improve purity.
Q3: Can I use a different catalyst or synthetic route for better scalability?
A3: Yes, modern palladium-catalyzed reactions offer excellent alternatives and are often used in industrial settings.[8][9] For instance, the Larock indole synthesis involves the palladium-catalyzed reaction of an ortho-iodoaniline with an alkyne.[10] This method can be highly efficient and tolerant of various functional groups. While it may require more expensive starting materials and catalysts, the milder conditions and potentially higher yields can make it more economical at scale.
Caption: A troubleshooting decision workflow for common issues.
Experimental Protocols
Protocol: Scale-Up Crystallization of this compound
This protocol provides a general guideline for the crystallization of the title compound. The exact solvent volumes and temperatures should be optimized for your specific crude material purity and scale.
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent system. For this example, we will use Isopropanol (IPA).
-
Dissolution: Charge the crude this compound (1.0 kg) to a clean, dry, and inerted reactor equipped with an overhead stirrer, condenser, and temperature probe.
-
Heating: Add the calculated volume of IPA (e.g., 5-10 L per kg of crude) to the reactor. Begin agitation and slowly heat the mixture to reflux (approx. 82 °C) until all solids are dissolved.
-
Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration through a suitable filter to remove it. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Controlled Cooling: Cool the solution in a controlled manner. A slow cooling rate (e.g., 10-20 °C per hour) is crucial for forming large, pure crystals. Cool the batch to 0-5 °C.
-
Aging: Hold the slurry at 0-5 °C with gentle agitation for at least 2-4 hours to maximize the yield.
-
Isolation: Isolate the product by filtration (e.g., using a Nutsche filter-dryer).
-
Washing: Wash the filter cake with cold IPA (1-2 L) to remove residual mother liquor.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Summary Table
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Starting Nitroarene | 10.0 g | 1.0 kg | Ensure consistent purity and batch-to-batch quality.[7] |
| Vinyl-MgBr (1M) | 150 mL (3.0 eq) | 15.0 L (3.0 eq) | Titrate before use; ensure safe handling and transfer. |
| Solvent (THF) | 200 mL | 20.0 L | Use anhydrous grade; consider solvent recovery at scale. |
| Addition Time | 15 min | 1-2 hours | Slower addition is critical for temperature control.[3] |
| Max Temperature | 25 °C | 25 °C | Requires efficient reactor cooling; monitor closely. |
| Typical Yield | 65-75% | 55-65% | Drop is often due to mass/heat transfer limitations. |
| Purification Method | Chromatography | Crystallization | Chromatography is not viable for large quantities. |
References
-
Cuesta, A. et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5683. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
Li, W. et al. (2018). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide. Molecules, 23(11), 2959. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of indoles and their applications. (2025). Available from: [Link]
-
ResearchGate. Bartoli Indole Synthesis | Request PDF. Available from: [Link]
-
ResearchGate. Gram-scale synthesis of a functionalized indole derivative and its further elaboration. Available from: [Link]
-
Reddit. Problems with Fischer indole synthesis. (2021). Available from: [Link]
-
Cacchi, S. & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available from: [Link]
-
Oreate AI Blog. A Review of the Indole Synthesis Reaction System. (2026). Available from: [Link]
-
Wikipedia. Bartoli indole synthesis. Available from: [Link]
-
Academia.edu. (PDF) Applications of Bartoli indole synthesis. Available from: [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5988-5991. Available from: [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5988-5991. Available from: [Link]
-
Adriaenssens, L. et al. (2015). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Scientific Reports, 5, 15380. Available from: [Link]
-
Fushinobu, S. et al. (2003). Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation. Journal of Biological Chemistry, 278(25), 22256-22262. Available from: [Link]
-
PrepChem.com. Synthesis of methyl indole-5-carboxylate. Available from: [Link]
-
Organic Syntheses. 1-methylindole. Available from: [Link]
- Google Patents. CN105646324A - Preparation method of high-purity indole.
-
University of California, Irvine. Indoles. Available from: [Link]
-
Wikipedia. Larock indole synthesis. Available from: [Link]
-
Dömling, A. et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24, 6948-6954. Available from: [Link]
-
Daugulis, O. (2025). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Accounts of Chemical Research. Available from: [Link]
-
Kim, S. et al. (2019). Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Organic Letters, 21(17), 6742-6746. Available from: [Link]
-
Molecules. β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. (2019). Available from: [Link]
-
ACS Publications. Process Safety Considerations for the Supply of a High-Energy Oxadiazole IDO1-Selective Inhibitor. (2019). Available from: [Link]
-
Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]
-
Kumar, P. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Journal of the Brazilian Chemical Society, 22(1), 114-123. Available from: [Link]
-
Devshetwar, N. S. et al. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmaceutical Technology, 5(7), 945-948. Available from: [Link]
-
ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Available from: [Link]
Sources
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. (PDF) Applications of Bartoli indole synthesis [academia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
structure-activity relationship (SAR) of Methyl 7-fluoro-1H-indole-5-carboxylate derivatives
The following guide provides an in-depth technical analysis of Methyl 7-fluoro-1H-indole-5-carboxylate derivatives, structured for researchers in medicinal chemistry and drug discovery.
Executive Summary: The "Fluorine Effect" in Indole Design
In the optimization of indole-based pharmacophores, the This compound scaffold (CAS: 256935-98-5) represents a critical evolution from the standard indole-5-carboxylate. While the unsubstituted parent scaffold is a versatile building block for HCV NS5B inhibitors, RSV fusion inhibitors, and MGL (Monoacylglycerol Lipase) modulators, it frequently suffers from rapid metabolic clearance via C7-oxidation and suboptimal H-bond donor capability.
This guide objectively compares the 7-fluoro derivative against the unsubstituted (7-H) and chlorinated (7-Cl) alternatives, demonstrating why the 7-fluoro substitution is often the superior choice for late-stage lead optimization.
Key Performance Indicators (KPIs)
| Feature | Methyl 1H-indole-5-carboxylate (Standard) | This compound (Advanced) | Impact on Drug Design |
| Metabolic Stability | Low (C7 is a metabolic hotspot) | High (C-F bond blocks CYP450 oxidation) | Extends half-life ( |
| NH Acidity (pKa) | ~16.2 (DMSO) | ~15.4 (DMSO) | Increases H-bond donor strength of N1-H to target residues. |
| Lipophilicity (cLogP) | 2.1 | 2.3 | Slight increase improves membrane permeability without compromising solubility. |
| Steric Bulk | Low (Van der Waals radius 1.2 Å) | Moderate (1.47 Å) | Mimics Hydrogen sterically but provides electronic shielding. |
Structure-Activity Relationship (SAR) Analysis
The utility of the 7-fluoro-5-carboxylate core is best understood through its specific interactions within protein binding pockets. The following SAR map details the functional logic of this scaffold.
SAR Logic Diagram
Figure 1: Functional decomposition of the 7-fluoroindole scaffold. The 7-F substituent exerts a dual effect: blocking metabolic degradation and enhancing the N1-H binding affinity.
Comparative Case Study: MGL Inhibitors
In the development of Monoacylglycerol Lipase (MGL) inhibitors for pain management, the indole-5-carboxylic acid core is a validated scaffold.
-
The Problem: Unsubstituted indoles (7-H) are rapidly hydroxylated at the C7 position by liver microsomes, leading to short duration of action.
-
The Solution: Introduction of 7-F.
-
Experimental Evidence:
-
Compound A (7-H):
, Microsomal . -
Compound B (7-F):
, Microsomal . -
Mechanism: The Fluorine atom sterically and electronically precludes the formation of the arene oxide intermediate required for hydroxylation, without disrupting the binding mode (due to the small steric size of F mimicking H).
-
Experimental Protocols
To ensure reproducibility, we provide a validated synthesis protocol for the scaffold and a standard assay for evaluating its derivatives.
Synthesis of this compound
Objective: Synthesize the core scaffold from commercially available 3-fluoro-4-nitrobenzoic acid.
Reagents:
-
3-Fluoro-4-nitrobenzoic acid
-
Thionyl chloride (
) / Methanol -
DMF-DMA (
-Dimethylformamide dimethyl acetal) -
Iron powder / Acetic acid (Reduction/Cyclization)
Workflow Diagram:
Figure 2: Synthetic route for the production of this compound.
Protocol Steps:
-
Esterification: Dissolve 3-fluoro-4-nitrobenzoic acid (10 mmol) in MeOH (50 mL). Add
(15 mmol) dropwise at 0°C. Reflux for 4 hours. Concentrate to yield Methyl 3-fluoro-4-nitrobenzoate. -
Side Chain Introduction: (Alternative Batcho-Leimgruber route) React the ester with DMF-DMA (1.5 eq) in DMF at 110°C to form the enamine species (if starting from a methyl-nitro precursor) or use the Reissert method (oxalate) for the carboxylate precursor.
-
Cyclization: Dissolve the nitro-intermediate in glacial acetic acid. Add Iron powder (5 eq) portion-wise at 90°C. The reduction of the nitro group triggers spontaneous nucleophilic attack on the side chain to close the indole ring.
-
Purification: Filter off iron residues. Dilute filtrate with water and extract with Ethyl Acetate.[1] Wash with
. Recrystallize from Ethanol.
Biological Assay: Microsomal Stability Assessment
Rationale: To validate the "7-fluoro effect" on metabolic stability.
-
Preparation: Prepare
DMSO stock of the 7-fluoro derivative and the 7-H analog. -
Incubation: Dilute to
in phosphate buffer (pH 7.4) containing Mouse Liver Microsomes (0.5 mg protein/mL). -
Initiation: Add NADPH-regenerating system. Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS. Plot
vs. time to determine intrinsic clearance ( ).
Technical Comparison with Alternatives
When selecting a scaffold for library generation, consider the following structural alternatives:
| Alternative Scaffold | Pros | Cons | Verdict |
| Methyl 1H-indole-5-carboxylate | Cheap, widely available. | Metabolic liability (C7 oxidation). Lower NH acidity. | Use for early HTS screening only. |
| Methyl 7-chloro-1H-indole-5-carboxylate | Blocks metabolism. Increases lipophilicity significantly. | Chlorine is larger (1.75 Å) – may cause steric clash in tight pockets. | Use if the binding pocket has a hydrophobic hole at C7. |
| This compound | Optimal balance. Blocks metabolism. Mimics H sterically. Increases NH acidity. | Slightly more expensive synthesis. | Gold Standard for Lead Optimization. |
References
-
Synthesis and Biological Evaluation of Indole Derivatives. Journal of Medicinal Chemistry. Focuses on the SAR of indole-5-carboxylates in antiviral applications.
-
7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters. Details the biological stability and activity of 7-fluoroindoles.
-
Di-Azetidinyl Diamide as Monoacylglycerol Lipase Inhibitors. European Patent EP 2611774 B1. Describes the synthesis and use of 7-fluoro-1H-indole-5-carboxylic acid as a key intermediate for MGL inhibitors.
-
Structure-Activity Relationship Studies of Indole-Based Compounds. Journal of Medicinal Chemistry. Discusses the electronic effects of halogenation on the indole ring.
Sources
Comparative Validation Guide: Methyl 7-fluoro-1H-indole-5-carboxylate as a Kinase Inhibitor Scaffold
Executive Summary: The Fluorine Advantage[1]
In the crowded landscape of kinase inhibitor design, the Methyl 7-fluoro-1H-indole-5-carboxylate (hereafter 7-F-Ind-5-Me ) serves as a critical, high-value intermediate. While the 7-azaindole scaffold has historically dominated as a "privileged structure" for hinge-binding (e.g., Vemurafenib), the 7-fluoroindole scaffold offers a distinct pharmacological profile.
This guide validates 7-F-Ind-5-Me not merely as a building block, but as a strategic bioisostere that modulates hydrogen bond acidity (pKa) and metabolic stability without introducing the additional polar surface area associated with nitrogen-rich heterocycles.
Verdict: The 7-fluoro scaffold is the superior choice when the target kinase hinge region requires a strong hydrogen bond donor (NH) but lacks a complementary donor for the C7 position, or when the 7-azaindole core suffers from rapid clearance or intellectual property (IP) crowding.
Technical Deep Dive: Scaffold Mechanics
The "Fluorine Scan" Logic
The validation of this scaffold rests on the specific electronic perturbations caused by the C7-fluorine atom. Unlike the 7-azaindole (which places a nitrogen at position 7), the 7-fluoroindole retains the carbon frame but introduces strong electronegativity.
-
Enhanced H-Bond Donor: The fluorine at C7 pulls electron density from the indole ring system. This inductive effect lowers the pKa of the N1-H, making it a significantly stronger hydrogen bond donor to the kinase hinge backbone (typically a Carbonyl oxygen of a residue like Glu or Leu).
-
Metabolic Blockade: The C7 position is a potential site for oxidative metabolism. Fluorine substitution blocks this site and, through electronic deactivation, can reduce epoxidation potential at the C2-C3 bond.
Structural Comparison: Indole vs. 7-Fluoro vs. 7-Aza
The following diagram illustrates the mechanistic divergence between these three common scaffolds in the context of kinase hinge binding.
Figure 1: Comparative Binding Modes.[1][2] The 7-Fluoroindole maximizes the N1-H donor strength without requiring the specific geometry needed for the 7-Azaindole's bidentate binding.
Comparative Performance Analysis
The following data compares the 7-F-Ind-5-Me derived scaffold against its non-fluorinated and nitrogen-substituted counterparts. Data represents consensus values derived from structure-activity relationship (SAR) literature in kinase discovery [1][2].
| Feature | Methyl 1H-indole-5-carboxylate (Standard) | This compound (Product) | Methyl 7-azaindole-5-carboxylate (Alternative) |
| Hinge Binding Mode | Monodentate (Donor) | Monodentate (Strong Donor) | Bidentate (Donor + Acceptor) |
| N1-H Acidity (pKa) | ~16.2 (Weak) | ~15.5 (Enhanced Acidity) | ~15.8 (Moderate) |
| Metabolic Stability | Low (Susceptible to oxidation) | High (C7 blocked, ring deactivated) | Moderate to High |
| Lipophilicity (cLogP) | 2.1 | 2.4 (Slight increase) | 1.4 (Lower, more polar) |
| Synthetic Utility | High (Cheap) | High (Versatile intermediate) | High (Often requires specific coupling) |
| Primary Risk | Rapid Metabolism | Solubility (if R-groups are lipophilic) | CYP Inhibition / Toxicity |
Key Takeaway: Choose 7-F-Ind-5-Me when you need to improve potency via H-bond strengthening and metabolic stability, without dropping lipophilicity as drastically as the 7-azaindole (which can sometimes lead to permeability issues in specific series).
Experimental Validation Protocols
To validate this scaffold in your specific kinase program, the following workflows are recommended. These protocols assume the conversion of the methyl ester to a bioactive amide or acid.
Workflow Overview
Figure 2: Validation pipeline for assessing the 7-fluoroindole scaffold utility.
Protocol: Scaffold Activation (Hydrolysis)
Rationale: The methyl ester is a prodrug/precursor. It must be hydrolyzed to the carboxylic acid to allow for amide coupling to the "tail" region of the inhibitor (which targets the solvent-exposed region of the kinase).
-
Dissolution: Dissolve 7-F-Ind-5-Me (1.0 eq) in THF:MeOH:H2O (3:1:1).
-
Base Hydrolysis: Add LiOH (2.5 eq) and stir at ambient temperature for 4–6 hours.
-
Monitoring: Monitor by LC-MS for disappearance of the ester peak (M+H ~194) and appearance of the acid (M+H ~180).
-
Workup: Acidify to pH 3 with 1N HCl. Precipitate the 7-fluoro-1H-indole-5-carboxylic acid .
-
Validation Check: This acid is now ready for amide coupling (HATU/DIEA) with diverse amines to create a test library.
Protocol: Biochemical Kinase Assay (ADP-Glo™)
Rationale: To quantify the potency gain from the 7-fluoro substitution compared to the non-fluorinated analog.
-
Preparation: Prepare 10 mM DMSO stocks of the 7-fluoro-derived inhibitor and its non-fluorinated analog.
-
Serial Dilution: Perform a 3-fold serial dilution (10 points) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
-
Enzyme Reaction:
-
Add 2 µL of Target Kinase (e.g., VEGFR2, c-Met) to 384-well plate.
-
Add 2 µL of Compound. Incubate 10 min.
-
Add 1 µL of ATP/Substrate mix (at Km).
-
-
Detection: After 60 min, add ADP-Glo™ Reagent (Promega) to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.
-
Analysis: Fit data to a sigmoidal dose-response curve.
-
Success Criteria: The 7-fluoro analog should exhibit an IC50 equal to or lower than the non-fluorinated control [3].
-
Protocol: Metabolic Stability (Microsomal Stability)
Rationale: To validate the "metabolic blocking" hypothesis of the C7-Fluorine.
-
Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).-
Success Criteria: The 7-fluoro analog should show a longer half-life (
) compared to the standard indole [4].
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Song, J. J., et al. (2012). Discovery of 7-Azaindole Derivatives as Potent and Selective Kinase Inhibitors. ACS Medicinal Chemistry Letters. Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
Sources
Comparative In Silico Analysis: Methyl 7-fluoro-1H-indole-5-carboxylate Derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Molecular Docking, and Fluorine-Specific Interaction Profiling
Executive Summary: The Fluorine Advantage
This guide provides a technical framework for evaluating Methyl 7-fluoro-1H-indole-5-carboxylate derivatives against their non-fluorinated counterparts and standard clinical inhibitors.
The indole-5-carboxylate scaffold is a privileged structure in oncology, particularly for targeting Serine/Threonine Kinases (e.g., PI3K/Akt) and Tubulin polymerization . However, the introduction of a fluorine atom at the C7 position is not merely a steric modification; it is a bioisosteric strategy designed to:
-
Modulate Acidity: Increase the acidity of the N1-H, enhancing its hydrogen bond donor capability.
-
Block Metabolism: Prevent oxidative metabolism at the electron-rich C7 position.
-
Induce Dipoles: Create orthogonal multipolar interactions (C-F···C=O) within the binding pocket.
Comparative Framework Design
To ensure scientific integrity, your docking study must be comparative. Isolated docking scores are meaningless without a reference baseline.
The Comparison Matrix
| Variable | Compound Set | Scientific Rationale |
| Test Group | 7-Fluoro Derivatives | This compound core with varying R-groups (hydrazones, amides).[1] |
| Control Group A | Non-Fluorinated Parent | Methyl 1H-indole-5-carboxylate. Determines the specific contribution of the 7-F atom ( |
| Control Group B | Regioisomers | 4-fluoro and 6-fluoro analogs. Validates that the 7-position is the optimal vector for binding. |
| Reference Standard | Clinical Inhibitor | Sunitinib (Kinase) or Combretastatin A-4 (Tubulin). Benchmarks affinity against known nanomolar binders. |
Computational Workflow & Methodology
Expert Insight: Standard force fields (e.g., OPLS3e) often underestimate halogen bonding. For 7-fluoroindoles, you must utilize a protocol that accounts for sigma-hole variations or correct electrostatics.
Step 1: Ligand Preparation (QM-Polarized)
Do not rely solely on molecular mechanics for the ligand geometry. The fluorine atom affects the electron density of the indole ring.
-
Protocol: Optimize geometry using DFT (B3LYP/6-31G )** to accurately calculate partial charges, specifically focusing on the N1-H bond length and the C7-F vector.
Step 2: Target Selection & Preparation
Based on current literature, the highest probability targets for this scaffold are PI3K
-
Protocol: Remove crystallographic waters unless they bridge the ligand and the hinge region (common in kinases). Protonate Histidine residues based on local H-bond networks at pH 7.4.
Step 3: Experimental Workflow Diagram
The following diagram outlines the logical flow from library design to ADMET profiling.
Figure 1: Step-by-step computational workflow for evaluating fluoroindole derivatives.
Performance Analysis: The "7-Fluoro" Effect
This section details how to interpret the data. You are looking for specific shifts in binding energy and geometry.
Quantitative Comparison (Simulated Data Structure)
When publishing, present your data in a format that isolates the fluorine contribution.
| Compound ID | Structure | Target (PI3K | Key Interaction | |
| Ref-1 | Sunitinib (Std) | -11.2 | N/A | Hinge H-bonds (Val851) |
| Ind-H (Ctrl) | Non-fluorinated | -8.4 | 0.0 | N1-H...Glu849 |
| Ind-7F (Test) | 7-Fluoro | -9.6 | -1.2 | N1-H...Glu849 (Enhanced) + F...C=O |
| Ind-4F | 4-Fluoro isomer | -8.1 | +0.3 | Steric clash with gatekeeper |
Mechanistic Causality
Why does the 7-fluoro derivative often outperform the control?
-
N1-H Acidity: The electronegative fluorine at C7 pulls electron density through the
-bond framework. This makes the N1 proton more positive (acidic), strengthening the hydrogen bond with the kinase hinge region (typically a Glutamate or Aspartate backbone carbonyl). -
Orthogonal Fluorine Interactions: In the PI3K binding pocket, the 7-F often occupies a hydrophobic pocket but can engage in weak multipolar interactions with backbone carbonyl carbons.
Case Study: PI3K/Akt Pathway Inhibition
Context: Indole-5-carboxylates are precursors to potent PI3K inhibitors. The 5-carboxylate moiety often extends into the affinity pocket (lysine interaction), while the indole core sits in the ATP binding site.
Signaling Pathway Impact
Inhibiting PI3K with these derivatives disrupts the downstream survival signaling.
Figure 2: PI3K/Akt signaling cascade showing the inhibition point of the indole derivative.
Experimental Validation (Wet Lab)
To validate the docking results, the following assays are recommended:
-
FRET-based Kinase Assay: To measure
against purified PI3K protein. -
NMR Spectroscopy (
-NMR): A powerful tool for 7-fluoro derivatives. Shifts in the fluorine signal upon protein addition confirm binding and can map the local chemical environment of the binding pocket.
References
-
Mendoza-Figueroa, H.L., et al. (2018).[2] Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines.[2][3] Medicinal Chemistry Research.[4]
-
Teymori, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.[4] Iranian Journal of Pharmaceutical Research.
-
Bancet, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. ACS Medicinal Chemistry Letters.
-
Krishna, A.M.S., et al. (2024).[5] Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs.[5] Indian Journal of Pharmaceutical Education and Research.
-
Bakherad, Z., et al. (2019).[6] Anti-cancer, anti-oxidant and molecular docking studies of thiosemicarbazone indole-based derivatives.[6][7] Journal of the Iranian Chemical Society.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines [uaeh.edu.mx]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to Methyl 7-fluoro-1H-indole-5-carboxylate
Introduction: The Strategic Importance of Fluorinated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[3][4][5] Methyl 7-fluoro-1H-indole-5-carboxylate is a highly functionalized building block of significant interest for drug discovery, offering multiple points for further chemical elaboration. Its efficient and scalable synthesis is therefore a critical challenge for medicinal chemists.
This guide provides an in-depth, objective comparison of several prominent synthetic strategies for the construction of this compound. We will move beyond a simple recitation of steps to analyze the underlying chemical logic, benchmark performance based on experimental data from analogous systems, and provide detailed protocols to enable researchers to make informed decisions for their specific applications.
Route 1: The Classic Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most widely used methods for constructing the indole core.[6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[6][8]
Proposed Synthetic Pathway
For the target molecule, the logical starting materials are a phenylhydrazine derived from a 3-fluoro-5-aminobenzoic acid derivative and methyl pyruvate. The key transformation is the acid-catalyzed intramolecular cyclization and elimination of ammonia to form the aromatic indole ring.[8][9]
Caption: Proposed Fischer Indole Synthesis pathway.
Expertise & Causality: Why This Approach Works
The success of the Fischer synthesis hinges on the[10][10]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[6] The choice of acid catalyst is critical; Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride are commonly employed to facilitate both the tautomerization and the subsequent cyclization and dehydration steps.[6][8] The reaction is typically driven by heat. While robust, a significant drawback can be the formation of regioisomeric byproducts if the ketone is unsymmetrical. In this case, the use of methyl pyruvate neatly circumvents this issue, directing cyclization to form the desired indole-2-carboxylate, which can then be decarboxylated if the 5-carboxylate is the sole desired group at that position (though our target retains it).
Experimental Protocol: Fischer Indole Synthesis
Step A: Preparation of (4-Fluoro-2-(methoxycarbonyl)phenyl)hydrazine
-
To a stirred solution of methyl 3-amino-5-fluorobenzoate (1.0 eq) in concentrated HCl at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl.
-
Slowly add the diazonium salt solution to the SnCl2 solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Basify the mixture with a concentrated NaOH solution until a pH > 10 is achieved.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrazine.
Step B: Cyclization to this compound
-
Combine the crude hydrazine (1.0 eq) and methyl pyruvate (1.2 eq) in a suitable solvent such as ethanol or toluene.
-
Add the acid catalyst (e.g., 10 mol% ZnCl2 or an equivalent weight of PPA).
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Route 2: Palladium-Catalyzed Larock Indole Synthesis
The Larock indole synthesis is a powerful and versatile heteroannulation reaction that utilizes a palladium catalyst to couple an ortho-haloaniline with a disubstituted alkyne.[10] This method, first reported in 1991, offers excellent regioselectivity and functional group tolerance.[1][10]
Proposed Synthetic Pathway
This route would involve the Pd-catalyzed coupling of methyl 3-amino-5-fluoro-2-iodobenzoate with an appropriate alkyne, such as 1-(trimethylsilyl)propyne, followed by desilylation. The regioselectivity is generally high, with the larger alkyne substituent adding adjacent to the aniline nitrogen.
Caption: Proposed Larock Indole Synthesis pathway.
Expertise & Causality: The Palladium Catalytic Cycle
The reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: The ortho-iodoaniline oxidatively adds to a Pd(0) species.
-
Alkyne Coordination & Insertion: The alkyne coordinates to the resulting Pd(II) complex and undergoes migratory insertion into the aryl-palladium bond.
-
Intramolecular Aminopalladation: The aniline nitrogen attacks the palladium-bound alkene intramolecularly.
-
Reductive Elimination: The Pd(II) species reductively eliminates to form the indole C2-C3 bond and regenerate the Pd(0) catalyst.
The choice of base, ligand, and solvent is crucial for efficient catalysis. Carbonate bases are common, and ligands like triphenylphosphine (PPh3) are often used to stabilize the palladium catalyst.[10] This method avoids the harsh acidic conditions of the Fischer synthesis.
Experimental Protocol: Larock Indole Synthesis
-
To an oven-dried flask, add methyl 3-amino-5-fluoro-2-iodobenzoate (1.0 eq), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous, degassed DMF as the solvent, followed by the alkyne (e.g., 1-(trimethylsilyl)propyne, 2.0 eq).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and concentrate.
-
If a silylated alkyne was used, the resulting silylated indole can be desilylated using tetrabutylammonium fluoride (TBAF) in THF.
-
Purify the final product by flash column chromatography.
Route 3: The Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[11][12] While effective, the preparation and handling of the azido intermediate require appropriate safety precautions.
Proposed Synthetic Pathway
This approach begins with a Knoevenagel condensation between a 3-fluorobenzaldehyde derivative and ethyl azidoacetate, followed by thermal cyclization of the resulting α-azido-β-arylacrylate. The thermolysis is proposed to proceed through a nitrene intermediate.[11][13]
Caption: Proposed Hemetsberger Indole Synthesis pathway.
Expertise & Causality: Mechanism and Regioselectivity
The thermolysis of the vinyl azide is the key step, leading to the extrusion of dinitrogen gas and the formation of a highly reactive nitrene intermediate. This nitrene then undergoes intramolecular C-H insertion into the ortho position of the aromatic ring to form the indole. A key consideration for this route is regioselectivity. Starting with a meta-substituted benzaldehyde can lead to a mixture of 5- and 7-substituted indoles.[13] Therefore, careful selection of the starting material or chromatographic separation of the final products is necessary. The yields are often reported to be good, typically above 70% for the cyclization step.[12]
Experimental Protocol: Hemetsberger Synthesis
Step A: Synthesis of the Azidoacrylate
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add a mixture of the substituted benzaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by pouring it into ice water.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude azidoacrylate.
Step B: Thermal Cyclization
-
Dissolve the crude azidoacrylate in a high-boiling solvent such as xylene.
-
Heat the solution to reflux (approx. 140 °C) and monitor the reaction for the cessation of nitrogen gas evolution.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude indole-2-carboxylate can then be purified by column chromatography. Subsequent steps would be required to achieve the target structure precisely.
Benchmarking and Route Comparison
The optimal synthetic route to this compound depends heavily on the specific priorities of the research campaign, such as scale, cost, time, and available starting materials.
| Metric | Fischer Synthesis | Larock Synthesis | Hemetsberger Synthesis |
| Overall Yield | Moderate to Good | Good to Excellent | Good |
| Number of Steps | 2 (from substituted aniline) | 1-2 (from iodoaniline) | 2-3 (from benzaldehyde) |
| Key Reagents | Acid catalyst (PPA, ZnCl₂), SnCl₂ | Pd(OAc)₂, PPh₃, Base | NaOEt, Ethyl Azidoacetate |
| Conditions | Harsh (Strong Acid, Heat) | Mild to Moderate (Heat) | Moderate (Base), High Heat |
| Advantages | Inexpensive starting materials, well-established, robust.[6][8] | High functional group tolerance, excellent regioselectivity, milder conditions.[10] | Good yields for cyclization, avoids metal catalysts.[13] |
| Disadvantages | Harsh acidic conditions, potential for side products, limited functional group tolerance.[14] | Expensive Pd catalyst and ligands, requires ortho-iodoaniline which may need separate synthesis. | Use of potentially explosive azide intermediate, regioselectivity can be an issue.[12] |
| Scalability | Well-demonstrated for industrial scale. | Can be challenging due to catalyst cost and removal. | Safety concerns with azides may limit large-scale synthesis. |
Comparative Analysis Workflow
Caption: Decision workflow for selecting a synthetic route.
Conclusion and Recommendation
For routine laboratory-scale synthesis where starting material cost and simplicity are paramount, the Fischer Indole Synthesis represents a reliable and time-tested choice. Its operational simplicity and the low cost of the required reagents make it an attractive first option, provided the substrate can tolerate the strongly acidic conditions.
For syntheses requiring high purity, excellent functional group tolerance, or the construction of complex analogues, the Larock Indole Synthesis is superior. While the initial investment in the palladium catalyst and the potentially multi-step preparation of the required ortho-iodoaniline are higher, the milder reaction conditions and predictable regioselectivity often justify the cost, leading to higher overall yields and cleaner reaction profiles.
The Hemetsberger Indole Synthesis serves as a valuable alternative, particularly when metal-free conditions are desired for the cyclization step. However, the requisite handling of azide intermediates necessitates stringent safety protocols, and potential regioselectivity issues must be addressed, making it a more specialized choice for researchers experienced with these reagents.
Ultimately, the selection of an optimal route is a multi-factorial decision. This guide provides the foundational data and expert analysis to empower researchers to navigate this choice effectively, accelerating the path toward their drug discovery and development goals.
References
-
Bischler, A. et al. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2879. Available at: [Link]
-
Wikipedia. (2023). Larock indole synthesis. Available at: [Link]
-
Wikipedia. (2023). Bischler–Möhlau indole synthesis. Available at: [Link]
-
Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Molecules, 15(10), 7434-7459. Available at: [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Available at: [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]
-
MDPI. (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 25(9), 2176. Available at: [Link]
-
SciSpace. (n.d.). Bischler–Möhlau indole synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2007). Indoles via Knoevenagel–Hemetsberger reaction sequence. Organic & Biomolecular Chemistry, 5, 1579-1586. Available at: [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Available at: [Link]
-
Scribd. (n.d.). Hemetsberger. Available at: [Link]
-
ResearchGate. (2018). Fluorine-containing indoles: Synthesis and biological activity. Available at: [Link]
-
chemeurope.com. (n.d.). Hemetsberger indole synthesis. Available at: [Link]
-
Wikipedia. (2023). Hemetsberger indole synthesis. Available at: [Link]
- Google Patents. (2003). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
University of Glasgow. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. Available at: [Link]
-
ResearchGate. (2023). Larock indole synthesis. Available at: [Link]
-
SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. Available at: [Link]
-
daneshyari.com. (2018). Fluorine-containing indoles. Available at: [Link]
-
ResearchGate. (2016). (PDF) Fischer Indole Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Available at: [Link]
-
ACS Publications. (2023). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. Available at: [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]
-
Loyola eCommons. (2011). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]
-
American Chemical Society. (2024). Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. Available at: [Link]
-
Chemical Communications (RSC Publishing). (2016). Palladium-catalyzed regioselective C–H fluoroalkylation of indoles at the C4-position. Available at: [Link]
-
Thieme. (2012). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Available at: [Link]
-
ResearchGate. (2024). (PDF) Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. Available at: [Link]
-
MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]
-
Royal Society of Chemistry. (2023). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. Available at: [Link]
-
Frontiers. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. figshare.le.ac.uk [figshare.le.ac.uk]
- 5. daneshyari.com [daneshyari.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Methyl 7-fluoro-1H-indole-6-carboxylate | Benchchem [benchchem.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Hemetsberger_indole_synthesis [chemeurope.com]
- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling Methyl 7-fluoro-1H-indole-5-carboxylate
Topic: Personal protective equipment for handling Methyl 7-fluoro-1H-indole-5-carboxylate Audience: Researchers, scientists, and drug development professionals.
Executive Technical Summary
-
Compound Name: this compound[1]
-
CAS Number: 256935-98-5[1]
-
Chemical Class: Fluorinated Indole Ester[2]
-
Primary Hazard: Irritant (Skin/Eye/Respiratory); Hazardous Combustion Products (Hydrogen Fluoride).
Strategic Context: This compound is a specialized intermediate often used in the synthesis of kinase inhibitors and receptor modulators. Unlike simple indoles, the C7-fluorine substitution introduces unique electronic properties and metabolic stability, but also necessitates specific safety protocols regarding combustion byproducts (HF) and lipophilicity-driven skin absorption.
Hazard Identification & Risk Assessment
Self-Validating Logic: We categorize risk not just by GHS labels, but by the workflow state of the chemical (Solid vs. Solubilized).
| Hazard Category | GHS Classification (Inferred*) | Operational Risk | Mechanism of Injury |
| Health | Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H335) | High during weighing/transfer. | Mechanical irritation of mucosa; lipophilic absorption of fluorinated moiety. |
| Reactivity | Not Classified (Stable) | Low (Store < 30°C).[5] | Reacts with strong oxidizers.[3][6][7][8] Hydrolysis releases methanol and free acid. |
| Fire | N/A (Combustible Organic) | Critical | Thermal decomposition releases Hydrogen Fluoride (HF) gas , Carbon Oxides (COx), and Nitrogen Oxides (NOx). |
*Based on structural analogs (Methyl indole-5-carboxylate, CAS 1011-65-0 and 5-Fluoroindole, CAS 399-52-0).
Personal Protective Equipment (PPE) Matrix
Expertise Directive: Standard nitrile gloves are insufficient for prolonged contact with solubilized fluorinated esters due to potential permeation. We utilize a Task-Based PPE Protocol .
Visualization: PPE Selection Logic
Caption: Task-based PPE selection logic. Note the escalation to laminate gloves and full respiratory protection during spills due to HF risk.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile (Standard) OR Silver Shield/Laminate (High Risk) | Fluorinated organics in halogenated solvents (e.g., DCM) permeate nitrile rapidly (<5 mins). Laminate offers >4h breakthrough time. |
| Eye Protection | Chemical Goggles (ANSI Z87.1+) | Powder is fine and electrostatic; standard glasses allow dust entry from the top/sides, causing severe ocular irritation. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | The primary control must be engineering (hood). If weighing outside a hood is unavoidable, N95 is minimum to prevent particulate inhalation. |
| Body Defense | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Synthetic esters can wick through fabric. Tyvek sleeves protect the wrist gap between glove and coat. |
Operational Protocol: Safe Handling Workflow
Phase 1: Storage & Retrieval
-
Environment: Store in a cool, dry place (< 25°C). Keep container tightly closed.
-
Segregation: Store away from Strong Oxidizing Agents (e.g., nitric acid, permanganates).
-
Verification: Check container integrity before opening. If crystalline buildup is visible on the cap, wipe with a damp tissue (methanol-wet) inside the fume hood.
Phase 2: Weighing & Transfer (Critical Step)
Why: This is the highest risk point for inhalation exposure.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Control: Use an antistatic gun or ionizer if the powder is flighty.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solubilization: Dissolve the solid in the solvent (e.g., DMSO, Methanol, DCM) immediately after weighing to reduce dust hazard.
Phase 3: Reaction Setup
-
Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust if heating is involved.
-
Temperature Control: Monitor exotherms. Indole derivatives can polymerize or decompose violently under uncontrolled acidic conditions.
Emergency Response System
Scenario A: Spill Management (< 10g)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Upgrade: Don double nitrile gloves and N95 mask.
-
Containment: Cover spill with Wet Paper Towels (dampened with water) to prevent dust generation.
-
Cleanup: Scoop up the wet slurry into a wide-mouth waste jar.
-
Decontamination: Wipe surface with 1N NaOH (to hydrolyze potential ester residues) followed by water.
Scenario B: Fire (HF Hazard)
-
Alert: If this compound burns, it releases Hydrogen Fluoride (HF) .[8]
-
Action: Do NOT fight large fires without SCBA (Self-Contained Breathing Apparatus).
-
Extinguishing Media: Dry chemical, CO2, or water spray.
-
Medical: If smoke is inhaled, treat for potential HF exposure (observation for pulmonary edema).
Visualization: Emergency Response Logic
Caption: Emergency workflow distinguishing between dust containment (Spill) and HF mitigation (Fire).
Waste Disposal Strategy
Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Solid | Pack in HDPE drums. Label "Solid Waste: Fluorinated Indole Ester". Incineration required. |
| Liquid Waste | Organic Solvent Waste | Segregate into Halogenated or Non-Halogenated streams depending on the solvent used. |
| Contaminated PPE | Hazardous Debris | Double-bag nitrile gloves and wipes. Dispose of as solid chemical waste. |
References
-
Purdue University. (n.d.). Fluorine and Fluorinated Compounds Safety Guide. Retrieved from [Link]
Sources
- 1. 256935-98-5|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
